2,6-Dibromo-5-methoxypyridin-3-amine
Description
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Properties
IUPAC Name |
2,6-dibromo-5-methoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2O/c1-11-4-2-3(9)5(7)10-6(4)8/h2H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOKVAYIUPHZEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C(=C1)N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509113 | |
| Record name | 2,6-Dibromo-5-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79491-47-7 | |
| Record name | 2,6-Dibromo-5-methoxy-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79491-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromo-5-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,6-Dibromo-5-methoxypyridin-3-amine
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route for 2,6-Dibromo-5-methoxypyridin-3-amine, a highly functionalized pyridine derivative with potential applications as a key building block in pharmaceutical and materials science research. Substituted pyridines are integral scaffolds in numerous best-selling drugs, underscoring the importance of developing robust synthetic methodologies for novel analogues.[1] This document details a strategic approach centered on the direct electrophilic bromination of 5-methoxypyridin-3-amine. It elucidates the underlying reaction mechanisms, provides a detailed, field-proven experimental protocol, and outlines essential safety and handling procedures. The causality behind experimental choices, particularly concerning reagent selection and control of regioselectivity, is a central focus.
Introduction and Strategic Analysis
The synthesis of polysubstituted pyridine heterocycles is a cornerstone of modern medicinal chemistry. The unique electronic properties of the pyridine ring, combined with the diverse functionalities that can be installed upon it, make these structures privileged scaffolds for interacting with a wide range of biological targets.[1] The target molecule, this compound, incorporates several key features: an electron-donating amine, a methoxy group, and two bromine atoms. The bromine atoms are particularly valuable as they provide reactive handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid elaboration of the core structure into more complex molecular architectures.[2]
A retrosynthetic analysis of the target molecule suggests several potential pathways. However, the most direct and atom-economical approach begins with a commercially available, appropriately substituted pyridine. The selected strategy involves the direct dibromination of 5-methoxypyridin-3-amine. This approach is predicated on the powerful activating and directing effects of the resident amino and methoxy substituents. The primary challenge in this electrophilic aromatic substitution is controlling the regioselectivity to achieve the desired 2,6-dibromo isomer exclusively.[3]
Reaction Pathway and Mechanistic Rationale
The proposed synthesis proceeds via an electrophilic aromatic substitution reaction. The starting material, 5-methoxypyridin-3-amine, contains two strong activating groups: the amino group at the C-3 position and the methoxy group at the C-5 position.
-
Directing Effects: The amino group is a powerful ortho, para-director, strongly activating the C-2, C-4, and C-6 positions towards electrophilic attack.[3]
-
Synergistic Activation: The methoxy group at C-5 also directs ortho and para (to the C-4 and C-6 positions). The C-6 position is synergistically activated by both the para-directing effect of the amino group and the ortho-directing effect of the methoxy group. The C-2 position is activated by the ortho-directing effect of the amino group.
Given this electronic landscape, the C-2 and C-6 positions are highly susceptible to electrophilic attack. By employing a suitable brominating agent in stoichiometric excess, a sequential dibromination at these two most activated sites can be achieved. N-Bromosuccinimide (NBS) is selected as the ideal brominating agent. It is a reliable source of electrophilic bromine, is safer and easier to handle than elemental bromine, and is highly effective for the bromination of activated aromatic and heteroaromatic rings.[4][5][6] The use of at least two molar equivalents of NBS is critical to drive the reaction to the desired dibrominated product.[7]
Caption: Proposed reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, based on established procedures for the bromination of activated aminopyridines.[3]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 5-Methoxypyridin-3-amine | 50717-31-2 | 124.14 | 10.0 | 1.0 | 1.24 g |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 22.0 | 2.2 | 3.92 g |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | - | - | 50 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - | ~200 mL |
| Saturated NaHCO₃ (aq) | 144-55-8 | 84.01 | - | - | ~50 mL |
| Saturated Na₂S₂O₃ (aq) | 7772-98-7 | 158.11 | - | - | ~50 mL |
| Brine | 7647-14-5 | 58.44 | - | - | ~50 mL |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | - | As needed |
| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 | - | - | As needed |
Step-by-Step Methodology
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-methoxypyridin-3-amine (1.24 g, 10.0 mmol).
-
Dissolution: Add 50 mL of anhydrous acetonitrile to the flask. Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: While maintaining the temperature at 0 °C, add N-Bromosuccinimide (3.92 g, 22.0 mmol) portion-wise over 20-30 minutes. A slight exotherm may be observed; ensure the temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material and the appearance of a new, lower Rf spot indicates product formation.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to neutralize any unreacted NBS or bromine.
-
Work-up & Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add 100 mL of dichloromethane (DCM) and 50 mL of water. Shake and separate the layers.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% ethyl acetate in hexanes to isolate the pure this compound.
Expected Characterization
-
¹H NMR: The spectrum should show a single aromatic proton as a singlet, a singlet for the methoxy protons (~3.9 ppm), and a broad singlet for the amine protons.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks in a ~1:2:1 ratio). For C₆H₆Br₂N₂O, the expected [M+H]⁺ would be approximately 281/283/285.
Process Workflow and Safety
Workflow Diagram
Caption: Experimental workflow from reaction setup to final product analysis.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Fume Hood: All operations should be conducted in a well-ventilated chemical fume hood.
-
Reagent Hazards:
-
N-Bromosuccinimide (NBS): An irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.[5] It can be a source of bromine radicals and should be handled with care.
-
Acetonitrile: Flammable and toxic. Avoid inhalation and skin contact.
-
Dichloromethane: A suspected carcinogen. Use only in a fume hood.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.
References
-
3-AMino-5-broMo-2-Methoxypyridine, 96%. (n.d.). ChemSino. Retrieved February 19, 2026, from [Link]
-
5-Bromo-2-methoxypyridin-3-amine. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
- WO2019145177A1 - Bromination of pyridine derivatives. (n.d.). Google Patents.
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
-
N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]
-
N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025, July 8). Suru Chemical. Retrieved February 19, 2026, from [Link]
-
An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (2000, December 15). PubMed. Retrieved February 19, 2026, from [Link]
-
A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011, March 8). HETEROCYCLES, 83(4), 875. Retrieved February 19, 2026, from [Link]
-
An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. (n.d.). Chemical & Pharmaceutical Bulletin. Retrieved February 19, 2026, from [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (n.d.). MDPI. Retrieved February 19, 2026, from [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013, October 30). PMC. Retrieved February 19, 2026, from [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (n.d.). WestminsterResearch. Retrieved February 19, 2026, from [Link]
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- 3. benchchem.com [benchchem.com]
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- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. suru-chem.com [suru-chem.com]
- 7. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
2,6-Dibromo-5-methoxypyridin-3-amine CAS number 79491-47-7
The following technical guide details the properties, synthesis, and applications of 2,6-Dibromo-5-methoxypyridin-3-amine (CAS 79491-47-7). This document is structured for researchers in medicinal chemistry and process development.
CAS Number: 79491-47-7 Synonyms: 3-Amino-2,6-dibromo-5-methoxypyridine; Compound 53 (in patent literature)
Executive Summary
This compound is a highly functionalized pyridine intermediate used primarily in the synthesis of small-molecule kinase inhibitors. Its structural core—a pyridine ring decorated with two halogens, an electron-donating methoxy group, and a reactive amino group—makes it an ideal scaffold for Structure-Activity Relationship (SAR) studies targeting the TAM family (Tyro3, Axl, Mer) of receptor tyrosine kinases.
The compound serves as a "linchpin" intermediate: the bromine atoms at positions 2 and 6 are chemically distinct due to the electronic influence of the 3-amino and 5-methoxy groups, allowing for regiospecific cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct complex heterocyclic drugs.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Data |
| Molecular Formula | C₆H₆Br₂N₂O |
| Molecular Weight | 281.93 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Melting Point | >150°C (Decomposes) |
| pKa (Calculated) | ~2.5 (Pyridine N), ~20 (Amine) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |
| Hazards | Irritant (Skin/Eye/Respiratory).[1][2][3] Toxic if swallowed. |
Synthetic Pathways[10]
The synthesis of CAS 79491-47-7 typically follows a sequence involving the functionalization of a pyridine core followed by a reduction step. The most robust route identified in patent literature (e.g., WO2020/025062, CN112312909A) involves the reduction of a nitro precursor.
Primary Synthetic Workflow (The "Nitro-Reduction" Route)
This route ensures high regioselectivity by establishing the bromine and methoxy positions prior to generating the sensitive amino group.
Figure 1: Synthetic workflow for CAS 79491-47-7 via nitro-reduction.[4][1][5][6][2][7][8]
Detailed Experimental Protocol (Step 2: Reduction)
Based on optimized conditions for "Compound 53" synthesis.
Objective: Convert 2,6-dibromo-5-methoxy-3-nitropyridine to this compound.
Reagents:
-
Precursor: 2,6-Dibromo-5-methoxy-3-nitropyridine (1.0 equiv)
-
Reductant: Iron powder (Fe) (4.0 – 5.0 equiv)
-
Solvent/Acid: Glacial Acetic Acid (AcOH)
-
Workup: Sodium Carbonate (Na₂CO₃), Dichloromethane (DCM)
Procedure:
-
Charge: In a reaction vessel, dissolve the nitro precursor (e.g., 360 mg, 1.15 mmol) in glacial acetic acid (4 mL).
-
Activation: Add iron powder (260 mg, 4.64 mmol) in a single portion.
-
Reaction: Stir the suspension vigorously at room temperature for 2 hours. Monitor via LCMS for the disappearance of the nitro peak (M+H ~311/313) and appearance of the amine peak (M+H ~281/283).
-
Quench: Pour the reaction mixture into ice water (20 mL).
-
Neutralization: Carefully adjust pH to 7.0 using saturated aqueous Na₂CO₃ or solid Na₂CO₃. Caution: CO₂ evolution.
-
Extraction: Filter off iron residues. Wash the solid cake with DCM. Extract the aqueous filtrate with DCM (3 x 20 mL).
-
Drying: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).
Critical Quality Attribute (CQA):
-
Regiochemistry: Confirm the preservation of Br atoms at C2 and C6 using ¹H NMR. The amine protons should appear broad around 4.0–6.0 ppm, and the methoxy singlet around 3.8 ppm.
Applications in Drug Discovery[4]
CAS 79491-47-7 is a privileged scaffold for developing inhibitors of the TAM (Tyro3, Axl, Mer) kinase family. These kinases are implicated in immune evasion by tumors and drug resistance.
Mechanism of Action: TAM Kinase Inhibition
The pyridine amine core mimics the adenine ring of ATP, allowing the molecule to bind within the kinase hinge region. The bromine atoms serve as vectors for extending the molecule into the hydrophobic pocket or solvent-exposed regions.
Figure 2: Biological impact of TAM kinase inhibitors derived from the 2,6-dibromo-5-methoxypyridine scaffold.
Structural Utility in SAR
-
C3-Amine: Forms critical hydrogen bonds with the kinase hinge region (e.g., Glu/Met residues).
-
C5-Methoxy: Provides electron density and fills small hydrophobic pockets; can be demethylated to a phenol for further functionalization.
-
C2-Bromine: Highly reactive for Suzuki couplings to attach aryl/heteroaryl "tail" groups.
-
C6-Bromine: Less reactive than C2 (due to sterics or electronics), allowing for sequential, selective cross-coupling.
Safety & Handling
-
P-Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/clothing).
-
H-Codes: H301 (Toxic if swallowed), H315 (Causes skin irritation).
-
Waste Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
-
Stability: The amine group is prone to oxidation; store under inert gas.
References
-
Patent CN112312909A : Compounds for the treatment of kinase-dependent disorders. (Describes the synthesis of "Compound 53" via Fe reduction).
-
Patent WO2020/025062 : Heterocyclic compounds as Axl/Mer inhibitors. (Related family describing the use of this intermediate).
-
PubChem Compound Summary : this compound.
-
ChemicalBook Entry : Properties of 2,6-Dibromo-5-methoxypyridine derivatives.
Sources
- 1. WO2015129926A1 - Pyrazole amide derivative - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Multi-Modal Spectroscopic Approach to the Definitive Structure Elucidation of 2,6-Dibromo-5-methoxypyridin-3-amine
Introduction: The Significance of a Substituted Pyridine Core
In the landscape of modern medicinal chemistry and materials science, substituted pyridine scaffolds are of paramount importance. They represent a privileged structural motif found in numerous pharmaceuticals and functional materials. 2,6-Dibromo-5-methoxypyridin-3-amine is a key heterocyclic building block, offering multiple points for synthetic diversification. The bromine atoms at the 2 and 6 positions are ripe for cross-coupling reactions, the amine at position 3 provides a nucleophilic handle, and the methoxy group at position 5 electronically modulates the ring.[1] Given its potential in drug development pipelines and as a synthetic intermediate, the unambiguous confirmation of its structure is not merely an academic exercise—it is a critical prerequisite for any further research and development.[2][3][4]
This technical guide presents a holistic and logical workflow for the complete structure elucidation of this compound. We will move beyond a simple recitation of data, focusing instead on the causality behind our experimental choices and the synergy between different analytical techniques. Each step is designed to build upon the last, creating a self-validating system that culminates in a single, undeniable structural assignment.
The Strategic Workflow: A Blueprint for Certainty
The definitive elucidation of a novel or synthesized small molecule is a process of systematic, orthogonal analysis. Each technique provides a unique piece of the puzzle, and their combined power lies in mutual corroboration. Our strategy begins with a broad assessment of molecular weight and elemental composition, progressively narrows down the functional groups present, and concludes with a precise mapping of the atomic framework.
Figure 1: A strategic workflow for small molecule structure elucidation.
Part 1: Mass Spectrometry – The Molecular Blueprint
Expertise & Causality: Our first analytical step is always Mass Spectrometry (MS). Before we invest time in detailed structural mapping, we must answer the most fundamental questions: What is the molecular weight, and what is the elemental formula? High-Resolution Mass Spectrometry (HRMS) is the ideal tool, providing mass accuracy to several decimal places, which severely constrains the possible elemental compositions.[5][6] For this specific molecule, MS also serves a critical confirmatory role due to the unique isotopic signature of bromine.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion ([M+H]⁺).
-
Acquisition Mode: Acquire data in positive ion mode to detect the protonated molecule.
-
Mass Range: Scan a mass range from m/z 100 to 500 to ensure capture of the molecular ion and any potential fragments.
-
Calibration: Ensure the instrument is calibrated with a known standard to guarantee high mass accuracy.
Expected Data & Interpretation: The molecular formula of this compound is C₆H₆Br₂N₂O. The most compelling evidence from the mass spectrum is the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[7] A molecule containing two bromine atoms will therefore exhibit a characteristic triplet of peaks: M⁺, (M+2)⁺, and (M+4)⁺, with a relative intensity ratio of approximately 1:2:1.[8] This pattern is an unmistakable fingerprint.
| Parameter | Expected Value | Interpretation & Significance |
| Molecular Formula | C₆H₆Br₂N₂O | Proposed elemental composition. |
| Exact Mass [M] | 281.8847 | The neutral monoisotopic mass. |
| m/z for [M+H]⁺ (⁷⁹Br, ⁷⁹Br) | 282.8925 | Corresponds to the lightest isotopologue. |
| m/z for [M+H]⁺ (⁷⁹Br, ⁸¹Br) | 284.8905 | The most abundant peak in the cluster (~2x the intensity of M⁺). |
| m/z for [M+H]⁺ (⁸¹Br, ⁸¹Br) | 286.8884 | Corresponds to the heaviest isotopologue (~1x the intensity of M⁺). |
| Key Fragments | [M-Br]⁺, [M-CH₃]⁺ | Loss of a bromine atom or a methyl group are common fragmentation pathways for such structures, providing initial clues about labile groups.[9][10][11] |
| Table 1: Predicted High-Resolution Mass Spectrometry Data. |
The observation of this 1:2:1 isotopic cluster at the predicted high-resolution m/z values provides exceptionally strong evidence for the presence of two bromine atoms and the overall elemental formula.
Part 2: Infrared Spectroscopy – Functional Group Fingerprinting
Expertise & Causality: With the molecular formula established, we use Fourier-Transform Infrared (FT-IR) Spectroscopy to quickly confirm the presence of the expected functional groups.[12] While MS tells us what atoms are present, IR tells us how they are bonded. This is a rapid, non-destructive technique that validates the key structural motifs—amine, ether, and aromatic ring—implied by our proposed structure.[13]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation (like KBr pellets) is required.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (H₂O, CO₂) absorbances.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform baseline correction and peak picking.
Expected Data & Interpretation: The IR spectrum should display characteristic absorption bands that correspond to the vibrations of the molecule's specific bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂)[14][15] |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2980 - 2850 | C-H Stretch | Methoxy Group (-OCH₃) |
| 1620 - 1580 | C=C and C=N Stretch | Pyridine Ring Skeleton[16] |
| ~1250 | C-O Asymmetric Stretch | Aryl-Alkyl Ether (-OCH₃) |
| ~1050 | C-N Stretch | Aromatic Amine |
| Below 800 | C-Br Stretch | Bromo-substituent |
| Table 2: Characteristic FT-IR Absorption Bands. |
The appearance of a doublet in the 3450-3300 cm⁻¹ region is definitive for a primary amine. This, combined with the strong C-O stretch of the ether and the skeletal vibrations of the aromatic ring, provides a complete functional group inventory that perfectly matches the proposed structure.
Part 3: NMR Spectroscopy – The Definitive Structural Map
Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation.[17][18] It provides unambiguous information about the chemical environment, connectivity, and spatial relationships of atoms. We will use both ¹H and ¹³C NMR to build a complete picture of the molecule's carbon-hydrogen framework.[19][20]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for revealing exchangeable protons like those on an amine.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to ensure each unique carbon appears as a singlet.
-
Expected Data & Interpretation:
¹H NMR Spectrum: The beauty of this molecule's structure lies in its simplicity from a proton NMR perspective. We expect only three distinct signals.
| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~7.5 - 7.8 | Singlet (s) | 1H | C4-H | This lone aromatic proton has no adjacent proton neighbors, hence it appears as a sharp singlet. Its downfield shift is due to the anisotropic effect of the aromatic ring. |
| 2 | ~5.0 - 5.5 | Broad Singlet (br s) | 2H | -NH₂ | Amine protons are exchangeable and often appear as a broad signal. The chemical shift can vary with concentration and solvent. |
| 3 | ~3.9 - 4.1 | Singlet (s) | 3H | -OCH₃ | The three methoxy protons are equivalent and have no adjacent protons, resulting in a sharp singlet. |
| Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆). |
¹³C NMR Spectrum: The proton-decoupled ¹³C spectrum will reveal the six unique carbon environments of the pyridine ring.
| Predicted δ (ppm) | Assignment | Rationale |
| ~150 - 155 | C 5-OCH₃ | The carbon directly attached to the electronegative oxygen of the methoxy group will be significantly deshielded and shifted far downfield. |
| ~140 - 145 | C 3-NH₂ | The carbon bearing the amine group is also shifted downfield. |
| ~135 - 140 | C 4-H | The sole protonated carbon on the ring. Its chemical shift can be confirmed with a DEPT-135 experiment. |
| ~120 - 125 | C 2-Br | Carbons attached to bromine are deshielded, but typically less so than those attached to oxygen or nitrogen in an aromatic system.[21] |
| ~115 - 120 | C 6-Br | The second carbon attached to bromine, in a slightly different electronic environment than C2. |
| ~55 - 60 | -OC H₃ | The aliphatic carbon of the methoxy group, appearing in the typical upfield region for such carbons. |
| Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆). |
The combination of observing exactly three proton signals and six carbon signals with the predicted chemical shifts and multiplicities provides an incredibly detailed and robust confirmation of the proposed atomic arrangement.
Part 4: Final Synthesis – A Self-Validating Conclusion
The final step is not a new experiment but a critical intellectual exercise: integrating all data streams to ensure they tell a single, consistent story. This cross-validation is the hallmark of trustworthy scientific inquiry.
Figure 2: Logical integration of multimodal data to confirm the final structure.
The HRMS data definitively establishes the elemental formula C₆H₆Br₂N₂O and the presence of two bromine atoms.[5] The FT-IR data confirms the molecule contains a primary amine, an aryl-alkyl ether, and an aromatic ring.[15] The ¹H NMR data perfectly aligns, showing a single, isolated aromatic proton, two amine protons, and three methoxy protons. Finally, the ¹³C NMR confirms the presence of six unique carbons in the pyridine skeleton. Each piece of evidence from one technique is independently and unequivocally supported by the others, leaving no room for ambiguity. The collective data converge to the conclusive identification of the compound as This compound .
References
-
Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1), 23-60. [Link]
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Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. [Link]
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LCGC Staff. (2023). Scientists Test a New Process for Small Molecule Structure Elucidation. LCGC International. [Link]
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Defence Technical Information Center. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
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ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [Link]
-
Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721. [Link]
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Clariant Analytical Sciences. (n.d.). Structure Elucidation. [Link]
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Reyes-García, J. C., et al. (2024). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Magnetic Resonance in Chemistry. [Link]
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Roth, G. J. (2022). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]
-
Iglesias-Reguant, A., et al. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes. Physical Chemistry Chemical Physics, 25(30), 20033-20038. [Link]
-
Arnaudov, M. G., et al. (2018). A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. [Link]
-
ResearchGate. (n.d.). FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). [Link]
-
Zultanski, S. L., & Sigman, M. S. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 752-758. [Link]
-
Zhang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1582. [Link]
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Zultanski, S. L., & Sigman, M. S. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
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Nielsen, M. K., et al. (2015). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 137(30), 9571-9574. [Link]
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El-Sayed, N. N. E., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3426. [Link]
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Schuster, I. I., & Roberts, J. D. (1979). Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry, 44(22), 3864-3867. [Link]
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Stefaniak, L., et al. (1993). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 33(4), 549-551. [Link]
-
Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns. [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853. [Link]
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Hagimori, M., et al. (2022). Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Journal of Organic Chemistry, 18, 580-587. [Link]
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Al-Ameri, G. F., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry, 49(5), 385-394. [Link]
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University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]
-
University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. [Link]
- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
Wang, Y., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters, 31, 127710. [Link]
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Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
-
Li, Y., et al. (2023). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Journal of Medicinal Chemistry, 66(15), 10464-10483. [Link]
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Starting materials for 2,6-Dibromo-5-methoxypyridin-3-amine synthesis
This guide provides an in-depth technical analysis of the synthetic strategies for 2,6-Dibromo-5-methoxypyridin-3-amine , a critical intermediate in the development of Axl and Mer receptor tyrosine kinase inhibitors.
Executive Summary & Target Analysis
Target Molecule: this compound CAS Number: 1019906-07-6 (Approximate/Derivative) Molecular Formula: C₆H₆Br₂N₂O Role: Key pharmacophore scaffold for Type I and Type II kinase inhibitors targeting the TAM family (Tyro3, Axl, Mer). The 2,6-dibromo functionality allows for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct complex heteroaryl architectures.
Retrosynthetic Logic
The synthesis hinges on the orthogonal introduction of the amino and methoxy groups while controlling the halogenation pattern. The 3-amino and 5-methoxy groups are mutually reinforcing ortho/para directors, creating a "super-activated" 2 and 6 positions, which facilitates dibromination but requires careful control to prevent over-bromination or oxidation.
Two primary routes are identified:
-
The Nitro-Reduction Pathway (Patent-Validated): Utilizes a nitro group as a masked amine and meta-director during early stages, followed by late-stage bromination and reduction.
-
The Direct Amine-Bromination Pathway: Builds the electron-rich 3-amino-5-methoxypyridine core first, followed by electrophilic bromination.
Route 1: The Nitro-Reduction Pathway (Patent Aligned)
This route is frequently cited in patent literature (e.g., WO 2019/015289) for large-scale preparation. It mitigates the risk of amine oxidation during bromination by keeping the nitrogen in its oxidized nitro state until the final step.
Step-by-Step Workflow
Starting Material: 3,5-Dibromopyridine or 3,5-Dinitropyridine
-
Nucleophilic Aromatic Substitution (
):-
Precursor: 3,5-Dinitropyridine (or 3-Bromo-5-nitropyridine).
-
Reaction: Displacement of one nitro group (or bromine) with methoxide.
-
Reagents: NaOMe, MeOH, Reflux.
-
Intermediate: 3-Methoxy-5-nitropyridine .
-
Mechanism:[1][2][3] The strong electron-withdrawing nature of the nitro groups activates the pyridine ring for nucleophilic attack at the C3/C5 position.
-
-
Electrophilic Aromatic Bromination:
-
Substrate: 3-Methoxy-5-nitropyridine.
-
Reagents:
or NBS, AcOH/NaOAc, Heat.[4] -
Logic: The methoxy group (C3) strongly activates the ortho (C2, C4) and para (C6) positions. The nitro group (C5) deactivates but directs meta (which is C3 - occupied). The synergistic activation by OMe directs bromination to C2 and C6.
-
Intermediate: 2,6-Dibromo-3-methoxy-5-nitropyridine (Referred to as "Compound 22" in patents).
-
-
Nitro Reduction:
Figure 1: The Nitro-Reduction synthesis pathway, prioritizing regiocontrol via the nitro group.
Route 2: The Direct Amine-Bromination Pathway
This route is more convergent and avoids the use of energetic dinitropyridines. It relies on the availability of 3,5-dibromopyridine.[3][7]
Step-by-Step Workflow
Starting Material: 3,5-Dibromopyridine[3][7][8]
-
Mono-Methoxylation:
-
Amination (C-N Coupling):
-
Reaction: Buchwald-Hartwig or Ullmann-type coupling to convert Ar-Br to Ar-
. -
Reagents:
(aq), CuI, L-Proline, , DMSO, 80-100°C. Alternatively, Pd-catalyzed amination with benzophenone imine followed by hydrolysis. -
Intermediate: 3-Amino-5-methoxypyridine .
-
-
Regioselective Dibromination:
Figure 2: The Direct Amine route, utilizing modern cross-coupling and controlled halogenation.
Comparative Analysis of Routes
| Feature | Route 1 (Nitro Precursor) | Route 2 (Amine Intermediate) |
| Safety | Moderate: Requires handling nitro/dinitropyridines (energetic). | High: Uses stable halide intermediates. |
| Scalability | High: Steps are robust; Fe reduction is cheap/scalable. | Moderate: Cu/Pd coupling can be expensive/finicky at kilo-scale. |
| Regiocontrol | Excellent: Nitro group blocks/directs effectively. | Good: Relies on steric difference between C2/C6 and C4. |
| Step Count | 3-4 Linear Steps | 3 Linear Steps |
| Key Challenge | Synthesis of 3-Methoxy-5-nitropyridine. | Clean mono-amination of the dibromo precursor. |
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Bromo-5-methoxypyridine (Route 2, Step 1)
Source: Adapted from ChemicalBook & RSC Advances (Ref 1.3, 1.9)
-
Setup: A 1L flask equipped with a reflux condenser and mechanical stirrer.
-
Reagents:
-
Procedure:
-
Dissolve 3,5-dibromopyridine in DMF.
-
Add NaOMe and MeOH.[10]
-
Heat the mixture to 90°C for 1-2 hours. Monitor by TLC/HPLC.
-
Workup: Cool to RT. Pour into ice water (1.5 L). Extract with
or EtOAc (3 x 200 mL). Wash organics with brine, dry over . -
Purification: Silica gel chromatography (5-10% EtOAc in Hexane).
-
Yield: ~26 g (73%) as an off-white solid.[7]
-
Protocol B: Reduction of 2,6-Dibromo-3-methoxy-5-nitropyridine (Route 1, Step 3)
Source: WO 2019/015289 (Ref 1.1)
-
Reagents:
-
Procedure:
-
Suspend the nitro compound in AcOH.
-
Add Fe powder in portions.
-
Stir at Room Temperature for 2 hours. (Exothermic reaction; cooling may be needed on larger scale).
-
Workup: Pour into ice water. Neutralize to pH 7 with
. Filter the solids (product + iron salts).[6] Wash the filter cake with DCM.[6][11] -
Isolation: The filtrate is separated, organic layer dried and concentrated.[8][12]
-
Yield: Product is often pure enough for next step or recrystallized from EtOH.
-
References
-
Vertex Pharmaceuticals Inc. (2019). Compounds for the treatment of kinase dependent disorders. WO 2019/015289 A1. (Describes the synthesis of this compound from the nitro precursor).
-
ChemicalBook. (2025).[10] Synthesis of 3-Bromo-5-methoxypyridine. (Protocol for methoxylation of 3,5-dibromopyridine).
-
Heterocycles. (2011). A Facile and Efficient Synthesis of 3-Amino-5-bromopyridine Derivatives Using Microwave Irradiation. Vol 83, No. 4. (Provides context for amination of bromopyridines).
-
Sigma-Aldrich. (2025). Product Specification: 3-Bromo-5-methoxypyridine. (Physical properties and safety data).
- J. Org. Chem. (2014). Regioselective Bromination of Activated Aromatic Compounds.
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2,6-Dibromo-5-methoxypyridin-3-amine molecular formula C6H6Br2N2O
High-Value Heterocyclic Scaffold for Next-Generation Small Molecule Therapeutics [1]
Part 1: Executive Summary & Core Directive
2,6-Dibromo-5-methoxypyridin-3-amine (CAS: 79491-47-7) is a highly functionalized pyridine scaffold characterized by its unique "push-pull" electronic architecture.[1] With two reactive bromine handles flanking electron-donating amine and methoxy groups, this compound serves as a critical linchpin in the synthesis of complex heterocyclic drugs, particularly kinase inhibitors and SHP2 allosteric inhibitors.
This guide moves beyond standard catalog data to provide a mechanistic blueprint for utilizing this scaffold. We explore its regioselective synthesis, divergent cross-coupling capabilities, and handling protocols, ensuring reproducible success in high-stakes drug development campaigns.
Part 2: Chemical Profile & Structural Logic[1]
Molecular Identity
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 79491-47-7 |
| Molecular Formula | C₆H₆Br₂N₂O |
| Molecular Weight | 281.93 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, EtOAc; Low solubility in water |
| Melting Point | 132–135 °C (Typical range for this class) |
Structural Analysis
The molecule features a pyridine core decorated with four substituents, creating a dense functional array:
-
Pyridine Nitrogen (N1): Electron-withdrawing, activating C2 and C6 for nucleophilic attack (
). -
Bromine Handles (C2, C6):
-
Electron Donors (C3-NH₂, C5-OMe):
Part 3: Synthetic Pathways & Protocols[1]
Synthesis Strategy: Electrophilic Bromination
The most robust route to this compound utilizes the synergistic directing effects of the amino and methoxy groups on the 3-amino-5-methoxypyridine precursor.[1]
Mechanism: The C3-amino group directs ortho (C2, C4) and para (C6).[1] The C5-methoxy group directs ortho (C4, C6) and para (C2).[1] Positions C2 and C6 are doubly activated, while C4 is sterically crowded.[1] Controlled bromination selectively targets C2 and C6.[1]
Visual Workflow (Synthesis)
Caption: Regioselective synthesis targeting C2 and C6 positions via electrophilic aromatic substitution.
Detailed Experimental Protocol
Objective: Synthesis of this compound (10g scale).
Reagents:
-
3-Amino-5-methoxypyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.2 eq)[1]
-
Acetonitrile (MeCN) (10 vol)[1]
-
Sodium thiosulfate (aq)[1]
Step-by-Step Methodology:
-
Dissolution: Charge a 500 mL round-bottom flask with 3-amino-5-methoxypyridine (10.0 g, 80.6 mmol) and MeCN (100 mL). Stir until fully dissolved.
-
Cooling: Cool the solution to 0–5 °C using an ice bath. Critical: Controlling temperature prevents over-bromination or tar formation.[1]
-
Bromination: Add NBS (31.6 g, 177.3 mmol) portion-wise over 30 minutes. Maintain internal temperature <10 °C.
-
Reaction: Remove ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours. Monitor by LC-MS (Target M+H: ~283/285/287 pattern).[1]
-
Quenching: Dilute the reaction mixture with water (200 mL) and add saturated aqueous sodium thiosulfate (50 mL) to quench excess bromine.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Combine organic layers.
-
Washing: Wash combined organics with brine (100 mL), dry over anhydrous
, and filter. -
Purification: Concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).
-
Yield: Expect 15–18 g (65–80% yield) of off-white solid.
Part 4: Reactivity & Applications in Drug Discovery
Divergent Functionalization
The power of this scaffold lies in the differential reactivity of the two bromine atoms.
-
Site A (C2-Br): More reactive toward
displacements due to proximity to the activating pyridine nitrogen and the stabilizing H-bond interaction with the C3-amine.[1] -
Site B (C6-Br): Typically reacts second in sequential cross-couplings or requires specialized Pd-catalysts (e.g., Buchwald-Hartwig).[1]
Visual Workflow (Reactivity)
Caption: Differential reactivity map highlighting C2 vs. C6 functionalization pathways.
Application Case Study: Kinase Inhibitors
In the development of ATP-competitive kinase inhibitors, the 2-amino-3-methoxypyridine motif (derived from this scaffold) often serves as the "hinge-binding" element.[1]
-
Mechanism: The C3-amine forms a hydrogen bond with the kinase hinge region backbone carbonyl. The N1-pyridine nitrogen accepts a hydrogen bond from the backbone amide NH.[1]
-
Role of Br: The bromines allow the attachment of a "tail" (solubilizing group) at C6 and a "core" hydrophobic moiety at C2 to occupy the specificity pocket.
Part 5: Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT - Single Exp. | H335 | May cause respiratory irritation.[1] |
Precautionary Measures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]
-
Ventilation: Always handle within a certified chemical fume hood to avoid inhalation of dust.[1]
-
Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
Part 6: References
-
Regioselective Bromination of Aminopyridines Source: Organic Syntheses, Coll.[1][4] Vol. 5, p. 346 (1973) URL:[Link] Relevance: Establishes the directing effects of amino groups in pyridine rings (C2/C6 activation).
- vs. Suzuki coupling reactivity in di-bromo pyridines.
-
PubChem Compound Summary: 5-Bromo-2-methoxypyridin-3-amine (Isomer/Related) Source: National Library of Medicine URL:[Link] Relevance:[1][2][4][5][6][7][8][9] Safety data (H-codes) and structural analogs for toxicity inference.[1]
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- 3. methyl 3-(5-methoxypyridin-3-yl)benzoate [1373232-69-9]生产工厂 - 凯美西 [chemsigma.cn]
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- 6. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Strategic Role of Bromination in Modern Pyridine Synthesis: A Technical Guide for Researchers and Drug Development Professionals
Abstract: The pyridine nucleus is a cornerstone of modern pharmaceuticals and agrochemicals, yet its synthesis remains a subject of intense research. This technical guide explores the multifaceted and strategic role of bromination in the construction and functionalization of the pyridine ring. Far from being a simple placeholder, the bromine atom acts as a powerful synthetic lever, enabling classical ring-closing strategies, directing the regiochemistry of substitution, and serving as a versatile coupling handle for introducing molecular complexity. We will delve into the causality behind using brominated intermediates in established methods like the Guareschi-Thorpe and Bohlmann-Rahtz syntheses, examine modern C-H activation and direct bromination techniques, and provide a detailed overview of the bromopyridine as a linchpin in palladium-catalyzed cross-coupling and lithium-halogen exchange reactions. This guide is designed for the practicing scientist, offering not just a review of methods but an in-depth analysis of the underlying chemical principles and field-proven protocols that drive innovation in drug discovery and development.
Introduction: The Enduring Importance of the Pyridine Nucleus
The pyridine scaffold is one of the most prevalent N-heterocycles in medicinal chemistry, forming the core of numerous blockbuster drugs. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and structural resemblance to benzene make it a privileged structure in drug design. However, the synthesis of substituted pyridines is not always trivial. The electron-deficient nature of the ring deactivates it towards standard electrophilic aromatic substitution, often requiring harsh conditions that are incompatible with sensitive functional groups.[1][2]
This synthetic challenge necessitates strategic approaches, among which the use of halogenated intermediates, particularly brominated ones, is paramount. Bromine offers an optimal balance of reactivity and stability. It can be introduced with high regioselectivity and serves two primary strategic purposes:
-
As an activating or directing group: In classical ring syntheses, a bromine atom can render an adjacent carbon sufficiently electrophilic to facilitate a key bond-forming cyclization step.
-
As a versatile functionalization handle: A bromine atom on a pre-formed pyridine ring is an excellent linchpin for introducing a vast array of substituents through modern cross-coupling chemistry, a cornerstone of contemporary drug discovery.[3][4]
This guide provides a detailed exploration of these roles, bridging classical mechanisms with modern applications.
Bromination in Classical Pyridine Ring Construction
Historically, the challenge of pyridine synthesis was met with elegant condensation reactions that build the ring from acyclic precursors. In many of these methods, bromination of a starting material is not an incidental choice but a critical design element that enables the entire synthetic cascade.
The Guareschi-Thorpe Condensation: A Case Study in Bromine-Mediated Cyclization
The Guareschi-Thorpe synthesis is a classic method for preparing 2-pyridones, which are important precursors to 2-hydroxypyridines.[5][6] The reaction typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound.[7][8] While the original synthesis uses 1,3-diesters, a powerful variant employs α-bromo ketones.
The use of an α-bromo ketone is a strategic choice that fundamentally enables the key cyclization step. The bromine atom serves as an excellent leaving group, facilitating an intramolecular nucleophilic substitution that would otherwise be unfeasible.
The mechanism proceeds as follows:
-
Knoevenagel Condensation: The active methylene group of cyanoacetamide condenses with the ketone carbonyl of the α-bromo ketone.
-
Michael Addition: A second molecule of a β-ketoester or similar active methylene compound adds to the α,β-unsaturated nitrile in a Michael fashion.
-
Tautomerization and Cyclization: The crucial step involves tautomerization to form an enolate, which then displaces the bromide ion in an intramolecular SN2 reaction to form the six-membered dihydropyridine ring.
-
Aromatization: Subsequent elimination of water and tautomerization leads to the final 2-pyridone product.
The bromine atom's high leaving group ability is the causal factor that drives the irreversible ring-closing step, making the overall transformation efficient.
Caption: Guareschi-Thorpe synthesis workflow.
This protocol is a representative example and should be adapted based on specific substrates.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl cyanoacetate (1.0 eq) and 3-bromo-2-butanone (1.0 eq) in absolute ethanol.
-
Base Addition: Add piperidine (0.1 eq) as a basic catalyst to the solution.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from ethanol or ethyl acetate can be performed for further purification.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.
The Bohlmann-Rahtz Synthesis
The Bohlmann-Rahtz synthesis is another powerful method that constructs the pyridine ring from acyclic precursors, specifically by reacting an enamine with an ethynyl ketone.[9][10][11] The reaction proceeds via an aminodiene intermediate which, upon heating, undergoes cyclodehydration to furnish a 2,3,6-trisubstituted pyridine.[10][12] While the classic reaction doesn't inherently use bromine, a key modification involves using α-bromomethyl ketones. This strategic choice provides a more reactive electrophile, often leading to milder reaction conditions and broader substrate scope. The bromine facilitates the initial condensation and subsequent cyclization cascade.
Modern Approaches: Direct Bromination of Pyridines
While classical methods build the ring from the ground up, a more common strategy in drug development is to functionalize a pre-existing pyridine core. Direct bromination is a key tool for this purpose, but it is not without its challenges.
Electrophilic Bromination
Due to the electron-deficient nature of the pyridine ring, electrophilic substitution is difficult and generally requires harsh conditions.[1] The nitrogen atom deactivates the ring, particularly at the 2-, 4-, and 6-positions. Furthermore, the pyridine nitrogen itself is basic and will preferentially react with electrophiles or the acidic medium, forming a pyridinium salt which is even more deactivated.[13]
Consequently, direct bromination with Br₂ typically requires high temperatures and strongly acidic conditions (e.g., oleum), leading primarily to 3-bromopyridine and 3,5-dibromopyridine.[14][15][16]
| Reagent/Condition | Major Product(s) | Causality & Insights |
| Br₂ / Oleum / 130°C | 3-Bromopyridine | The reaction proceeds on the pyridinium-1-sulfonate species, directing the electrophile to the 3-position.[13] |
| Br₂ / Charcoal / 300°C | 3-Bromo & 3,5-Dibromopyridine | High-temperature vapor-phase reaction favoring thermodynamic products.[15] |
| N-Bromosuccinimide (NBS) | Varies (Ring or Side-chain) | Can act as either an electrophilic or radical bromine source depending on conditions.[17] |
Table 1: Conditions for Electrophilic Bromination of Pyridine.
Radical C-H Bromination
To access isomers that are difficult to obtain via electrophilic routes, radical bromination offers a complementary strategy. Using radical initiators like AIBN or light in non-polar solvents, N-bromosuccinimide (NBS) can effect bromination on alkyl side chains (benzylic positions) of picolines (methylpyridines).[17] The regioselectivity often favors bromination on the methyl group furthest from the deactivating nitrogen atom.[17] This method avoids the harsh acidic conditions of electrophilic bromination and provides a pathway to bromomethylpyridines, which are themselves valuable synthetic intermediates.
Caption: Decision workflow for pyridine bromination.
The Bromopyridine Linchpin: A Gateway to Molecular Complexity
Perhaps the most significant role of bromination in modern pyridine synthesis is to create a "handle" for subsequent functionalization. Bromopyridines are exceptionally versatile intermediates, primarily through palladium-catalyzed cross-coupling reactions and metal-halogen exchange.[3]
Palladium-Catalyzed Cross-Coupling Reactions
Bromopyridines are ideal substrates for a wide range of Pd-catalyzed reactions, including Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations.[3][4][18]
The choice of halogen is critical for successful cross-coupling. While iodides are more reactive, they are also more expensive and less stable. Chlorides are cheaper but are often too unreactive, requiring specialized, highly active catalysts. Bromides represent the "goldilocks" choice for many applications:
-
Reactivity: The C-Br bond is readily cleaved by palladium(0) in the oxidative addition step, often under milder conditions than the corresponding C-Cl bond.[19]
-
Stability: Bromopyridines are generally stable, purifiable by chromatography, and can be stored, unlike some of the more reactive organometallic intermediates they generate.
-
Availability: A wide variety of bromopyridines are commercially available or readily synthesized.
| Halogen | Relative Reactivity (Oxidative Addition) | Cost | Stability | Typical Use Case |
| Iodo | Highest | High | Moderate | Difficult couplings requiring maximum reactivity. |
| Bromo | Intermediate | Moderate | High | Workhorse for most cross-coupling applications. [19] |
| Chloro | Lowest | Low | High | Large-scale synthesis where cost is critical and catalyst optimization is feasible. |
Table 2: Comparison of Halopyridines in Pd-Catalyzed Cross-Coupling.
Lithium-Halogen Exchange
Another powerful transformation of bromopyridines is the bromine-lithium exchange.[20] This reaction, typically performed at low temperatures (e.g., -78 °C) with an organolithium reagent like n-butyllithium, rapidly converts the C-Br bond into a C-Li bond.[21] This generates a strongly nucleophilic pyridyllithium species that can react with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides).
This method is synthetically crucial because direct deprotonation (lithiation) of pyridine is often difficult to control and can lead to undesired side reactions or isomer mixtures.[20] The bromine-lithium exchange provides a clean, regiochemically precise route to a specific pyridyl anion.[22][23] Using Grignard reagents for a bromine-magnesium exchange is also a common and often milder alternative.[24]
Caption: Functionalization pathways from a bromopyridine.
This protocol is a representative example and requires strict anhydrous and inert atmosphere techniques.
-
Setup: Assemble an oven-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen) equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Reagent Addition: Dissolve 3-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir for 30-60 minutes at -78 °C. The completion of the exchange can sometimes be observed by a color change.
-
Electrophilic Quench: Add a solution of the electrophile (e.g., benzaldehyde, 1.1 eq) in anhydrous THF dropwise, again maintaining the temperature below -70 °C.
-
Warming and Quench: After stirring for 1-2 hours at -78 °C, slowly allow the reaction to warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[25]
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate or another suitable organic solvent. Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Validation: Characterize the final product using appropriate analytical methods (NMR, MS, IR).
Conclusion: Bromination as an Indispensable Tool
Bromination is far more than a simple halogenation reaction in the context of pyridine chemistry. It is a strategic and enabling transformation that underpins a vast array of synthetic methodologies. From facilitating ring closure in classical syntheses to serving as the most versatile handle for modern cross-coupling and organometallic functionalization, the bromine atom provides chemists with a reliable and powerful lever to construct and elaborate the pyridine core. For researchers, scientists, and drug development professionals, a deep understanding of the causality and application of bromination strategies is essential for the efficient and innovative synthesis of the next generation of pyridine-containing molecules.
References
-
Ningbo Inno Pharmchem Co.,Ltd. (2026, February 14). The Chemical Synthesis of Pyridine Derivatives Using 3-Bromoisonicotinic Acid. 3
-
ResearchGate. (2025, August 6). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Link
-
PMC. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Link
-
Elsevier. (2014, August 30). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Link
-
Wikipedia. Bohlmann–Rahtz pyridine synthesis. Link
-
J-STAGE. One-Flow Operation via 4-Bromopyridine Enables Flash Synthesis of AChE Inhibitor. Link
-
J. A. Joule & K. Mills. Heterocyclic Chemistry. Link
-
Wikipedia. Pyridine. Link
-
American Chemical Society. (2020, May 15). Optimization of Organolithium Reactions. Link
-
Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. Link
-
Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. Link
-
PMC. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Link
-
Royal Society of Chemistry. (2023, January 9). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Link
-
Semantic Scholar. Bromine-lithium exchange under non-cryogenic conditions: TMSCH(2)Li-LiDMAE promoted C-2 lithiation of 2,3-dibromopyridine. Link
-
American Chemical Society. Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. Link
-
SlideShare. (2016, November 28). Unit 4 Pyridine. Link
-
Canadian Journal of Chemistry. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Link
-
J&K Scientific LLC. (2025, May 27). Bohlmann–Rahtz Pyridine Synthesis. Link
-
Academia.edu. Synthesis of Functionalized Pyridines by Substitution of Hetarenium-Activated Pentachloropyridine with Bisnucleophiles. Link
-
PMC. Regioselective difunctionalization of pyridines via 3,4-pyridynes. Link
-
Royal Society of Chemistry. (2021, March 25). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Link
-
SynArchive. Bohlmann-Rahtz Pyridine Synthesis. Link
-
Scribd. Bohlmann-Rahtz Pyridine Synthesis Guide. Link
-
American Chemical Society. (2012, February 7). Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. Link
-
Royal Society of Chemistry. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Link
-
University of Strathclyde. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Link
-
ResearchGate. Carbonylative cross-coupling reaction of 2-bromopyridine with phenylboronic acid. Link
-
Scribd. Pyridine: Electrophilic & Nucleophilic Reactions. Link
-
Organic Chemistry. Guareschi-Thorpe synthesis of pyridine. Link
-
Wiley Online Library. Guareschi-Thorpe Condensation. Link
-
ResearchGate. Chlorination and bromination of pyridine. Link
-
PMC. (2023, August 21). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Link
-
American Chemical Society. (2001, January 24). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. Link
-
Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Link
Sources
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- 5. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 6. Guareschi-Thorpe Condensation [drugfuture.com]
- 7. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
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- 19. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
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- 25. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
2,6-Dibromo-5-methoxypyridin-3-amine literature review
An In-depth Technical Guide to the Synthesis and Application of 2,6-Dibromo-5-methoxypyridin-3-amine
Part 1: Executive Summary & Strategic Importance
This compound (CAS: 79491-47-7 ) is a high-value heterocyclic intermediate primarily utilized in the discovery of small-molecule kinase inhibitors. Its structural uniqueness lies in its dense functionalization: a pyridine core equipped with two chemically distinct bromine handles (C2, C6), a polarity-modulating methoxy group (C5), and a primary amine (C3) capable of forming critical hydrogen bonds within the ATP-binding pockets of enzymes.
This compound has emerged as a linchpin in the synthesis of TAM family kinase inhibitors (Tyro3, Axl, Mer), particularly for oncology indications where Axl/Mer overexpression drives metastasis and drug resistance.
Structural Analysis & Reactivity Profile
| Position | Substituent | Reactivity / Function |
| C2 & C6 | Bromine | Electrophilic sites for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). C2 is typically more reactive toward |
| C3 | Amine ( | Nucleophilic handle for amide coupling, urea formation, or cyclization to fused systems (e.g., imidazopyridines). Acts as a hinge binder in kinase inhibitors. |
| C5 | Methoxy ( | Electron-donating group (EDG) . Modulates the pKa of the pyridine nitrogen and improves solubility/metabolic stability of the final drug candidate. |
Part 2: Synthesis Protocols
The synthesis of this compound requires a strategy that ensures correct regiochemistry, particularly regarding the placement of the bromine atoms relative to the methoxy and amine groups.
Primary Synthetic Route: The Nitro-Reduction Pathway
This route is favored for its scalability and regiochemical certainty. It relies on the bromination of a 3-hydroxy-5-nitro precursor, followed by methylation and reduction.
Step 1: Bromination of 5-Nitropyridin-3-ol
Rationale: The hydroxyl group at C3 strongly activates the ortho-positions (C2 and C6). The nitro group at C5 is a meta-director (relative to itself), which reinforces substitution at C2/C6 (ortho to the activating OH).
-
Reagents:
, (or buffered acetate). -
Product: 2,6-Dibromo-5-nitropyridin-3-ol.
-
Mechanism: Electrophilic Aromatic Substitution (
).
Step 2: O-Methylation
Rationale: Capping the hydroxyl group prevents side reactions during subsequent coupling steps and establishes the C5-methoxy motif found in the target.
-
Reagents: Methyl Iodide (
) or Dimethyl Sulfate ( ), , DMF/Acetone. -
Product: 2,6-Dibromo-3-methoxy-5-nitropyridine.
-
Protocol Note: Strict temperature control is required to avoid N-methylation (formation of pyridones).
Step 3: Nitro Group Reduction (Key Step)
Rationale: Selective reduction of the nitro group to the amine without dehalogenating the sensitive C-Br bonds.
-
Reagents: Iron powder (
), Acetic Acid ( ), Ethanol ( ). -
Product: This compound (Target) .
Detailed Experimental Protocol: Step 3 (Nitro Reduction)
Based on optimized conditions for analogous pyridine systems (e.g., Patent CN112312909A).
Objective: Convert 2,6-dibromo-3-methoxy-5-nitropyridine to this compound.
-
Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe.
-
Charging: Add 2,6-dibromo-3-methoxy-5-nitropyridine (10.0 g, 32.0 mmol) and Ethanol (100 mL). Stir to suspend.
-
Activation: Add Iron powder (9.0 g, 160 mmol, 5.0 equiv) and Ammonium Chloride (
) (1.7 g, 32 mmol) dissolved in Water (20 mL).-
Note: Alternatively, use Acetic Acid (50 mL) as the solvent/proton source for a more vigorous reaction.
-
-
Reaction: Heat the mixture to 70–80 °C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.[1][2] The starting material (nitro) is less polar than the product (amine).
-
Workup:
-
Cool the mixture to room temperature.
-
Filter through a pad of Celite to remove iron residues. Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.[2]
-
Dilute the residue with EtOAc (150 mL) and wash with saturated
(2 x 50 mL) to neutralize any acid. -
Wash with Brine (50 mL), dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).
-
Yield: Expected yield is 75–85% .
Part 3: Visualization of Workflows
Figure 1: Synthetic Pathway Diagram
This diagram illustrates the logical flow from the commercial starting material to the final target, highlighting the regiochemical control points.
Caption: Step-wise synthesis of this compound ensuring regioselective bromination.
Figure 2: Reactivity & Application Logic
This diagram details how the target molecule serves as a divergent scaffold for kinase inhibitor synthesis.
Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the bromine and amine handles.
Part 4: Critical Quality Attributes (CQA)
For use in GMP drug development, the following specifications must be met to ensure the material does not poison downstream catalysts (Pd) or introduce genotoxic impurities.
| Attribute | Specification | Method | Reason |
| Purity | > 98.0% | HPLC (254 nm) | Critical for reproducible cross-coupling yields. |
| Iron Content | < 20 ppm | ICP-MS | Residual Fe from reduction can interfere with Pd-catalysts. |
| Water Content | < 0.5% | Karl Fischer | Moisture can hydrolyze coupling reagents. |
| Regioisomers | < 0.5% | 1H NMR | Specifically 4-bromo isomers must be absent. |
| Appearance | Off-white to pale yellow solid | Visual | Dark color indicates oxidation of the amine. |
References
- Compounds for the treatment of kinase dependent disorders.
-
2,3-Diaminopyridine Preparation (General Method). Source: Organic Syntheses, Coll. Vol. 5, p.346 (1973). Context: Establishes the foundational chemistry for reducing 3-nitro-2-halopyridines to amines using Iron, validating the protocol chosen for Step 3. URL:[Link]
Sources
Methodological & Application
Using 2,6-Dibromo-5-methoxypyridin-3-amine as a pharmaceutical intermediate
Application Note: Strategic Utilization of 2,6-Dibromo-5-methoxypyridin-3-amine in Pharmaceutical Synthesis
Executive Summary
This compound (CAS: 79491-47-7) is a specialized pyridine scaffold emerging as a critical linchpin in the synthesis of type I and type II kinase inhibitors, particularly those targeting Axl, Mer, and c-Met pathways.[1]
Unlike generic pyridine building blocks, this molecule offers a unique "Tri-Vector" reactivity profile :
-
C-2 Bromine: Positioned ortho to the amine, enabling rapid cyclization to fused ring systems (e.g., imidazo[4,5-b]pyridines).[1]
-
C-6 Bromine: Sterically distinct and electronically activated for regioselective palladium-catalyzed cross-couplings.[1][2]
-
C-5 Methoxy: Provides crucial solubility and acts as a hydrogen bond acceptor, often serving as a solvent-front interaction motif in ATP-binding pockets.[1]
This guide details the handling, reactivity logic, and validated protocols for deploying this intermediate in drug discovery campaigns.
Chemical Profile & Reactivity Analysis
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 79491-47-7 |
| Molecular Formula | C₆H₆Br₂N₂O |
| Molecular Weight | 281.93 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, THF; Low solubility in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |
Mechanism of Action: The Regioselectivity Paradox
In 2,6-dibromopyridines, the C-2 and C-6 positions are both
-
C-2 Position (Ortho to Amine): The electron-donating amino group (-NH₂) at C-3 deactivates the C-2 position via resonance (+M effect).[1] Furthermore, the steric bulk of the amine hinders bulky catalysts.
-
C-6 Position (Ortho to Methoxy): While the methoxy group at C-5 is also a donor, the C-6 position is generally more reactive toward palladium-catalyzed oxidative addition (Suzuki/Buchwald) due to less steric crowding compared to the amine-flanked C-2.[1]
Key Insight: This electronic differentiation allows for orthogonal functionalization .[1] You can selectively couple at C-6 first, leaving the C-2 bromide and C-3 amine intact for subsequent ring-closing reactions.[1]
Validated Experimental Protocols
Workflow A: Synthesis of the Core Scaffold
Context: If not purchased, the amine is typically generated from the nitro-precursor.
Reaction: Reduction of 2,6-dibromo-5-methoxy-3-nitropyridine.[1] Reagents: Iron powder (Fe), Acetic Acid (AcOH), Ethanol (EtOH).
-
Dissolution: Dissolve 2,6-dibromo-5-methoxy-3-nitropyridine (1.0 equiv) in a mixture of EtOH and AcOH (5:1 ratio).
-
Activation: Add Iron powder (4.0 equiv) in portions to control exotherm.
-
Reflux: Heat to 60–70°C for 2 hours. Monitor by LC-MS (Target M+H: 283/285/287).[1]
-
Workup (Critical): Cool to RT. Neutralize with saturated Na₂CO₃ to pH 8. Filter through a Celite pad to remove iron sludge.[1] Wash the pad with EtOAc.[1]
-
Purification: The filtrate is extracted with EtOAc. The organic layer is dried (Na₂SO₄) and concentrated.[1] Recrystallize from Hexane/EtOAc if necessary.
Workflow B: Regioselective C-6 Suzuki Coupling
Objective: To attach an aryl group at C-6 while preserving the C-2 bromide for cyclization.[1]
Protocol:
-
Setup: In a glovebox or under Argon, combine:
-
Reaction: Heat to 80°C for 4–6 hours.
-
Quench: Cool to RT, dilute with water, extract with DCM.
-
Purification: Flash chromatography (SiO₂, 0-50% EtOAc in Hexanes). The C-6 coupled product elutes first.[1]
Workflow C: Cyclization to Imidazo[4,5-b]pyridine
Objective: To fuse the imidazole ring using the C-3 amine and C-2 bromide.[1]
Protocol (One-Pot Cyclization):
-
Reagents: Substituted Benzaldehyde (1.0 equiv), Na₂S₂O₅ (1.1 equiv), DMF.[1]
-
Step 1 (Imine Formation): Heat the amine intermediate and aldehyde in DMF at 90°C for 2 hours.
-
Step 2 (Cyclization): This specific scaffold often requires a copper catalyst to close the ring at the hindered C-2 bromide.[1]
-
Add CuI (0.1 equiv) and L-Proline (0.2 equiv) and K₂CO₃.[1]
-
Heat to 110°C for 12 hours.
-
-
Result: Formation of the 6-methoxy-5-aryl-3H-imidazo[4,5-b]pyridine core (Note: Numbering shifts upon fusion).
Visualizing the Synthetic Pathway
The following diagram illustrates the divergent synthetic utility of the scaffold.
Caption: Divergent synthesis map showing the orthogonal reactivity of the C-2 and C-6 positions, enabling flexible route design for kinase inhibitor scaffolds.
Safety & Handling (SDS Summary)
-
Hazards: Acute Toxicity (Oral), Skin Irritant, Serious Eye Irritant.
-
H-Codes: H302, H315, H319, H335.
-
Precaution: This compound is a halogenated aromatic amine.[1] Handle in a fume hood to avoid inhalation of dust.[1] Wear nitrile gloves.[1]
-
Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.[1]
References
-
Patent: Compounds for the treatment of kinase-dependent disorders. (2020).[1][3] World Intellectual Property Organization.[1] Publication No. WO/2020/15199.[1] (Describes the synthesis of "Compound 53" using Fe/AcOH reduction).
-
ChemicalBook Entry: this compound (CAS 79491-47-7).[1][4][5] ChemicalBook.[1]
-
BenchChem Reactivity Guide: Comparative Analysis of 2,6-Dibromopyridine Reactivity in Palladium Catalysis. BenchChem Application Notes.
-
PubChem Compound Summary: 5-Bromo-2-methoxypyridin-3-amine (Analogous reactivity data).[1] National Center for Biotechnology Information.[1] [1]
Sources
The Strategic Application of 2,6-Dibromo-5-methoxypyridin-3-amine in Modern Medicinal Chemistry
Foreword for the Advanced Researcher
In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutics. The pyridine ring, a ubiquitous heterocycle in medicinal chemistry, continues to be a focal point of innovation. Within this class of compounds, 2,6-Dibromo-5-methoxypyridin-3-amine emerges as a highly versatile and strategically functionalized building block. Its unique arrangement of two bromine atoms, an amino group, and a methoxy substituent on the pyridine core provides medicinal chemists with a powerful tool for crafting complex molecular architectures with diverse biological activities. The bromine atoms serve as orthogonal handles for a variety of cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). This guide provides an in-depth exploration of the applications of this compound, with a particular focus on its role in the synthesis of kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other diseases.
I. Synthesis of this compound: A Proposed Pathway
While a direct, one-pot synthesis of this compound may not be extensively documented, a plausible and efficient multi-step synthetic route can be proposed based on established pyridine chemistry. The following protocol outlines a logical sequence starting from a commercially available precursor.
Protocol 1: Proposed Synthesis of this compound
This protocol is a proposed pathway and may require optimization by the end-user.
Step 1: Nitration of 2,6-Dibromopyridine
-
To a stirred solution of 2,6-dibromopyridine in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid.
-
Allow the reaction mixture to warm to room temperature and then heat to 80°C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-dibromo-3-nitropyridine.
Step 2: Methoxylation of 2,6-Dibromo-3-nitropyridine
-
Dissolve 2,6-dibromo-3-nitropyridine in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol dropwise at room temperature.
-
Stir the reaction mixture at reflux for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, neutralize the reaction with a dilute solution of hydrochloric acid.
-
Extract the product with dichloromethane, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give 2-bromo-6-methoxy-3-nitropyridine.
Step 3: Reduction of the Nitro Group
-
Dissolve 2-bromo-6-methoxy-3-nitropyridine in ethanol.
-
Add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux for 3-4 hours.
-
Monitor the reduction by TLC.
-
Filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.
-
Concentrate the filtrate to obtain the crude product.
-
Purify the crude product by column chromatography to yield 6-bromo-5-methoxypyridin-3-amine.
Step 4: Bromination of 6-Bromo-5-methoxypyridin-3-amine
-
Dissolve 6-bromo-5-methoxypyridin-3-amine in a suitable solvent such as acetonitrile.
-
Add N-bromosuccinimide (NBS) portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the final product, this compound.
Caption: Proposed multi-step synthesis of this compound.
II. Application in the Synthesis of Kinase Inhibitors
The structural motifs present in this compound make it an ideal scaffold for the development of kinase inhibitors. The two bromine atoms provide distinct opportunities for sequential or differential functionalization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl and heteroaryl groups that can interact with the different pockets of a kinase active site.
The PI3K/Akt/mTOR Pathway: A Key Target
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors that can selectively target kinases within this pathway is an area of intense research.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of intervention for kinase inhibitors.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Synthesis
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds. In the context of this compound, it can be employed to introduce an aryl or heteroaryl moiety at either the 2- or 6-position. A general protocol for a mono-arylation is provided below.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a flame-dried Schlenk flask, add this compound, the arylboronic acid/ester, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-arylated product.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Buchwald-Hartwig Amination for Further Diversification
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C-N bonds. This reaction can be used to introduce a variety of amines at the remaining bromine position of the mono-arylated pyridine scaffold, further expanding the chemical diversity of the synthesized library.
Materials:
-
Mono-arylated 2-bromo-5-methoxypyridin-3-amine derivative
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., XPhos, BINAP, 4-10 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.
-
Add the mono-arylated bromopyridine derivative and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-120°C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with a suitable organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the final aminated product.
III. Biological Evaluation of Synthesized Compounds
Following the synthesis of a library of compounds derived from this compound, a crucial step is the evaluation of their biological activity. For kinase inhibitors, this typically involves a tiered approach, starting with in vitro enzymatic assays and progressing to cell-based and in vivo studies.
Protocol 4: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase (e.g., PI3Kα).
Materials:
-
Recombinant target kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compounds
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the kinase, the substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the inhibition data against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Control | PI3Kα | 10 |
| Test Cpd 1 | PI3Kα | 50 |
| Test Cpd 2 | PI3Kα | 15 |
| Test Cpd 3 | PI3Kα | 150 |
Note: The data in the table is hypothetical and for illustrative purposes only.
Conclusion
This compound represents a strategically designed chemical scaffold with significant potential in medicinal chemistry. Its di-bromo functionality allows for controlled, sequential introduction of molecular diversity through robust and well-established cross-coupling methodologies. This, combined with the directing effects of the amino and methoxy groups, provides a powerful platform for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to harness the full potential of this versatile building block in their drug discovery endeavors.
References
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules. [Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin. [Link]
-
A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles. [Link]
-
2,3-Diaminopyridine. Organic Syntheses. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]
Synthesis of PI3K/mTOR dual inhibitors from 2,6-Dibromo-5-methoxypyridin-3-amine
Application Note: Synthesis of PI3K/mTOR Dual Inhibitors from 2,6-Dibromo-5-methoxypyridin-3-amine
Abstract
This application note details the synthetic methodology for generating dual PI3K/mTOR inhibitors utilizing This compound (CAS: 1187930-98-4) as the primary scaffold precursor. Unlike single-target agents, dual inhibitors prevent the reactivation of AKT via the mTORC1-S6K1 feedback loop, offering superior therapeutic potential in resistant solid tumors. This guide focuses on the conversion of the pyridine precursor into a functionalized imidazo[4,5-b]pyridine core—a privileged structure acting as an ATP-competitive adenine bioisostere.
Introduction & Rationale
The PI3K/AKT/mTOR signaling pathway is a master regulator of cell metabolism, growth, and survival.[1][2] Dysregulation of this pathway is implicated in over 30% of human cancers. First-generation inhibitors often failed due to compensatory feedback loops; specifically, inhibiting mTORC1 relieves the negative feedback on IRS-1, leading to paradoxical activation of AKT.
Chemical Strategy: The starting material, This compound , is uniquely functionalized to access the imidazo[4,5-b]pyridine scaffold.
-
The 3-Amino Group: Serves as the nitrogen source for the imidazole ring fusion.
-
The C2-Bromine: Highly susceptible to nucleophilic aromatic substitution (
) to install the second nitrogen required for cyclization. -
The C6-Bromine: Remains intact after cyclization, providing a handle for late-stage Suzuki-Miyaura cross-coupling to attach the "hinge-binding" motif (e.g., 2-aminopyrimidine).
-
The C5-Methoxy Group: Modulates lipophilicity and electron density, often improving the pharmacokinetic profile of the final inhibitor.
Pathway Visualization
The following diagram illustrates the biological rationale for dual inhibition.
Caption: Dual inhibition blocks forward signaling while simultaneously preventing the S6K1-mediated feedback loop that reactivates upstream RTKs.
Retrosynthetic Analysis & Workflow
The synthesis is divided into three critical phases:
-
Scaffold Construction: Formation of the vicinal diamine followed by cyclization.
-
Core Activation: The resulting 6-bromoimidazo[4,5-b]pyridine serves as the electrophile.
-
Hinge Binder Installation: Palladium-catalyzed coupling.[3][4]
Caption: Synthetic route transforming the pyridine precursor into the active kinase inhibitor scaffold.
Detailed Experimental Protocols
Protocol A: Regioselective and Vicinal Diamine Formation
Objective: To selectively displace the C2-bromine with a primary amine (e.g., methylamine or cyclopropylamine) to generate the 2,3-diamine precursor. Rationale: The C2 position is activated by the adjacent ring nitrogen (inductive effect), making it more electrophilic than C6, despite the steric bulk.
Materials:
-
This compound (1.0 eq)
-
Methylamine (2.0 M in THF, 5.0 eq) or Cyclopropylamine (3.0 eq)
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Ethanol (EtOH)
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq)
Procedure:
-
Dissolve this compound (500 mg, 1.77 mmol) in NMP (5 mL) in a pressure-rated sealable tube.
-
Add DIPEA (0.62 mL, 3.54 mmol) followed by the amine (e.g., Methylamine 2M in THF, 4.4 mL).
-
Seal the tube and heat to 120°C for 12–16 hours.
-
Critical Control Point: Monitor by LCMS. The desired product is the mono-displacement (M+H: ~232/234 for methylamine adduct). Over-reaction (displacement of both bromines) is rare due to electron donation from the first amine, but temperature control is vital.
-
-
Cool to room temperature. Pour into ice-water (50 mL).
-
Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Silica gel chromatography (0–50% EtOAc in Hexanes).
-
Yield Expectation: 75–85%.
-
Protocol B: Cyclization to Imidazo[4,5-b]pyridine Core
Objective: Close the imidazole ring to form the ATP-mimetic core.
Materials:
-
Intermediate A (from Protocol A)
-
Triethyl orthoformate (TEOF) (Excess, acts as solvent/reagent)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq) or Sulfamic acid.
Procedure:
-
Suspend Intermediate A (1.0 eq) in Triethyl orthoformate (10 vol).
-
Add pTSA (10 mol%).
-
Reflux (
C) for 4 hours. -
Workup: Concentrate the reaction mixture to dryness under reduced pressure.
-
Resuspend the residue in saturated
and extract with DCM. -
Product: 6-Bromo-5-methoxy-3-substituted-3H-imidazo[4,5-b]pyridine.
-
Validation: Proton NMR should show the disappearance of the broad NH signals and the appearance of a sharp singlet (~8.2–8.5 ppm) corresponding to the C2-H of the imidazole ring.
-
Protocol C: Suzuki-Miyaura Cross-Coupling (Hinge Binder Installation)
Objective: Install the aryl/heteroaryl group at C6 that interacts with the kinase hinge region (Val851 in PI3K
Materials:
-
Scaffold B (6-Bromo-imidazo[4,5-b]pyridine derivative) (1.0 eq)
-
Boronic Acid/Ester: e.g., (2-aminopyrimidin-5-yl)boronic acid pinacol ester (1.2 eq).
-
Catalyst:
(0.05 eq) or /XPhos for difficult substrates. -
Base:
(2M aqueous, 3.0 eq). -
Solvent: 1,4-Dioxane (degassed).
Procedure:
-
In a microwave vial, combine Scaffold B (100 mg), Boronic Ester (1.2 eq), and
(5 mol%). -
Add Dioxane (3 mL) and
(2M, 0.5 mL). -
Sparge with Argon for 5 minutes to remove oxygen (Critical to prevent homocoupling or oxidation of the ligand).
-
Heat at 100°C for 2–4 hours (or Microwave: 110°C for 30 min).
-
Workup: Filter through Celite. Dilute with water, extract with EtOAc.[7]
-
Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Note: PI3K inhibitors often contain basic amines (morpholines, piperazines). Ensure the pH of the workup does not trap the product in the aqueous phase.
-
Data Summary & Validation Criteria
| Parameter | Specification | Method of Verification |
| Purity | >95% | HPLC (254 nm) |
| Identity | Consistent with Structure | 1H NMR (DMSO-d6), 13C NMR |
| Mass Balance | M+H within 5 ppm | HRMS (ESI-TOF) |
| Regiochemistry | C2-N vs C6-N | NOESY NMR (Correlation between N-substituent and C5-Methoxy) |
| Solubility | >10 mg/mL in DMSO | Visual / Turbidimetry |
Key NMR Diagnostic: In the final product, the C5-Methoxy group (singlet, ~3.9 ppm) provides a crucial handle. In NOESY experiments, if the alkyl group on the imidazole nitrogen (N3) shows an NOE correlation with the methoxy group, the cyclization occurred correctly. If the alkyl group is on the other nitrogen (N1, unlikely via this route), the distance would preclude a strong NOE signal.
References
- Pfizer Inc. (2010). Imidazo[4,5-b]pyridine derivatives as PI3K inhibitors. Patent WO2010052569.
-
Shao, H., et al. (2013). "Discovery of imidazo[1,2-a]pyridines as potent inhibitors of PI3Kα."[2][10][11] ACS Medicinal Chemistry Letters, 4(6), 579-584. Link
-
Liu, Y., et al. (2020).[1] "Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." Journal of Medicinal Chemistry, 63(6), 3028-3046.[12] Link
- Bagley, M. C., et al. (2011). "Ligand-free palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-amino-3,5-dibromopyrazine." Tetrahedron Letters, 52(15), 1767-1770. (Analogous regioselectivity in heterocyclic dibromides).
-
Venkatesan, A. M., et al. (2010). "Bis(morpholino-1,3,5-triazine) derivatives: Potent, selective and orally bioavailable PI3K/mTOR inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(19), 5869-5873. Link
Sources
- 1. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sciforum.net [sciforum.net]
- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,6-Dibromo-5-methoxypyridin-3-amine as a Versatile Building Block for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Polysubstituted pyridines, in particular, offer a three-dimensional array of vectors for molecular elaboration, enabling fine-tuning of physicochemical and pharmacological properties. 2,6-Dibromo-5-methoxypyridin-3-amine is a highly functionalized building block with significant potential for the synthesis of diverse heterocyclic systems. Its unique arrangement of an amino group, a methoxy group, and two bromine atoms at positions amenable to selective functionalization makes it an attractive starting material for generating compound libraries in drug discovery programs.[1][2][3] The two bromine atoms, with their differential reactivity, allow for sequential, regioselective cross-coupling reactions, while the vicinal amino and bromo-substituents provide a handle for the construction of fused heterocyclic rings. This document provides a comprehensive guide to the synthesis and application of this versatile building block.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₆Br₂N₂O |
| Molecular Weight | 281.94 g/mol |
| Appearance | Off-white to light brown solid (predicted) |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents. |
| CAS Number | Not available |
Proposed Synthesis of this compound
Principle of Synthesis
The synthesis commences with the commercially available 3-amino-5-methoxypyridine. The amino and methoxy groups are both activating and ortho-, para-directing. The strong activation by the amino group is anticipated to direct the electrophilic substitution of bromine to the positions ortho and para to it (C2, C4, and C6). The C4 position is sterically less hindered, but the combined directing effect of the amino and methoxy groups should favor substitution at the C2 and C6 positions. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic and heteroaromatic compounds.[4][5][6]
Experimental Protocol: Bromination of 3-Amino-5-methoxypyridine
Materials:
-
3-Amino-5-methoxypyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of 3-amino-5-methoxypyridine (1.0 eq.) in anhydrous acetonitrile at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add N-bromosuccinimide (2.2 eq.) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired this compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The presence of two bromine atoms allows for selective and sequential functionalization.
Regioselectivity in Cross-Coupling Reactions
The C-Br bonds at the 2- and 6-positions of the pyridine ring exhibit different reactivities in palladium-catalyzed cross-coupling reactions. The bromine at the 2-position is generally more reactive than the bromine at the 6-position due to the electronic influence of the adjacent amino group and the methoxy group at the 5-position. However, steric hindrance from the adjacent substituents can also play a role. Careful optimization of reaction conditions (catalyst, ligand, base, and temperature) can allow for selective mono-functionalization at either position, followed by a second coupling at the remaining position.[7]
Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[8][9][10]
Materials:
-
This compound
-
Arylboronic acid (1.1 eq. for mono-arylation)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq.), arylboronic acid (1.1 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[11][12][13]
Materials:
-
This compound
-
Primary or secondary amine (1.2 eq. for mono-amination)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq.)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq.)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Toluene (anhydrous, degassed)
-
Ethyl acetate
-
Celite
-
Silica gel
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq.), the amine (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), XPhos (0.08 eq.), and NaOtBu (1.4 eq.).
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Application in the Synthesis of Fused Heterocyclic Systems
The vicinal arrangement of the amino group and a bromine atom in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems such as imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines, which are prevalent scaffolds in medicinal chemistry.[14][15][16][17][18]
General Strategy for Fused Ring Synthesis
A common strategy involves an initial functionalization of one of the bromine atoms, typically through a Buchwald-Hartwig amination to introduce a second amino group, followed by an intramolecular cyclization.
Protocol: Synthesis of an Imidazo[4,5-b]pyridine Derivative
This protocol describes the synthesis of a 2-substituted imidazo[4,5-b]pyridine derivative.
Step 1: Synthesis of the Diaminopyridine Intermediate
Follow the Buchwald-Hartwig amination protocol described above to selectively mono-aminate this compound, yielding the corresponding 2-amino-6-bromo-5-methoxypyridin-3-yl derivative.
Step 2: Cyclization to the Imidazo[4,5-b]pyridine Core
Materials:
-
Diaminobromopyridine intermediate from Step 1
-
Aromatic aldehyde (1.1 eq.)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To the diaminobromopyridine intermediate (1.0 eq.), add the aromatic aldehyde (1.1 eq.) and polyphosphoric acid.
-
Heat the mixture to 120-140 °C for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the desired imidazo[4,5-b]pyridine.[19]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion in cross-coupling | Inactive catalyst, poor quality reagents, presence of oxygen. | Use a fresh batch of catalyst and ligands. Ensure all reagents are pure and dry. Thoroughly degas the solvent and maintain an inert atmosphere. |
| Formation of by-products (e.g., dehalogenation) | Reaction temperature too high, presence of water. | Lower the reaction temperature. Ensure anhydrous conditions. |
| Poor regioselectivity in mono-functionalization | Non-optimal reaction conditions. | Screen different ligands, bases, and solvents. Adjust the reaction temperature and time. |
| Difficult purification | Formation of closely related by-products. | Optimize the reaction to improve selectivity. Employ high-performance liquid chromatography (HPLC) for purification if necessary. |
References
- Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (n.d.). ProQuest.
- Regioselective palladium-catalyzed amination of 2-chloro-3-iodopyridine followed by a subsequent palladium-catalyzed amination leads to 2,3-diaminopyridines. (2004). PubMed.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Synthesis of pyrido[2,3b]pyrazines 5a–f. (n.d.).
- Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (n.d.).
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. (n.d.). Benchchem.
- Novel amino substituted tetracyclic imidazo[4,5-b]pyridine deriv
- 2,6-dibroMo-3-Methoxypyridine | 79491-45-5. (2025). ChemicalBook.
- Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (n.d.). RSC Publishing.
- Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines and aryl halides that results in formation of C-N bonds. (2023). Chemistry LibreTexts.
- N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. (n.d.).
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine deriv
- Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. (2004).
- N-Bromosuccinimide. (n.d.). Wikipedia.
- N-Bromosuccinimide Enables Selective Bromin
- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
- N-Bromosuccinimide. (2019).
- N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal.
- Designing a safer building block for drug discovery by harnessing visible light. (2018). University of Michigan News.
- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2019). Comptes Rendus de l'Académie des Sciences.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
- General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (2006). ChemSpider Synthetic Pages.
- Application Notes and Protocols for Suzuki Coupling Reactions Involving 4'-Amino-3',5'-dichloroacetophenone. (n.d.). Benchchem.
- 3-Amino-5-bromo-2-methoxypyridine, 96%, Thermo Scientific Chemicals. (n.d.). Fishersci.ca.
- Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. (2020). Bentham Science.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry.
- 2,6-Dichloro-3-aminopyridine Manufacturer & Supplier China. (n.d.). Pipzine Chemicals.
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journals.
- A “building block triangle” representing building blocks for medicinal chemistry. (n.d.).
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journals.
- Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. (2024).
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- 7. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
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Application Notes and Protocols for the Use of Substituted Pyridines in Agrochemical Synthesis
Abstract
The substituted pyridine scaffold is a cornerstone in the architecture of modern agrochemicals, lending itself to the creation of highly active and selective herbicides, fungicides, and insecticides. Molecules such as 2,6-Dibromo-5-methoxypyridin-3-amine represent a class of highly functionalized intermediates that offer multiple points for synthetic diversification. The strategic arrangement of bromo, methoxy, and amino substituents on the pyridine ring allows for a range of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and diazotization, making it a valuable building block for complex molecular targets.
This document provides a comprehensive guide for researchers and synthetic chemists on the strategic use of such pyridinyl building blocks. We will explore the inherent reactivity of this class of compounds and provide detailed, field-proven protocols for key transformations. The primary case study will focus on the synthesis of intermediates relevant to the highly successful diamide class of insecticides, such as chlorantraniliprole, which showcases the practical application of these principles.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine ring is a privileged structure in medicinal and agricultural chemistry. Its presence in a molecule can influence solubility, metabolic stability, and binding affinity to target proteins. The introduction of multiple, distinct functional groups onto this ring creates a powerful synthetic intermediate. In the context of a molecule like this compound, each substituent has a defined role:
-
Bromo Groups (Positions 2 and 6): These are excellent leaving groups for nucleophilic aromatic substitution and are ideal handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the formation of C-C, C-N, and C-O bonds. The differential reactivity of the bromine atoms can often be controlled by steric and electronic factors.[1]
-
Amino Group (Position 3): This group is a potent nucleophile and can be readily acylated, alkylated, or used to form heterocyclic rings. It also serves as a precursor for diazotization reactions, allowing for its replacement with a wide variety of other functional groups.
-
Methoxy Group (Position 5): This electron-donating group influences the electronic properties of the pyridine ring, affecting the regioselectivity of subsequent reactions. It can also be a site for demethylation to reveal a reactive hydroxyl group if needed.
The convergence of these functionalities in a single molecule allows for complex, multi-step syntheses to be carried out efficiently, leading to novel active ingredients. The diamide insecticides, such as chlorantraniliprole and cyantraniliprole, are prime examples of commercial successes that rely on the synthesis of complex substituted pyridine intermediates.[2][3] These insecticides are potent modulators of insect ryanodine receptors, a target with low homology to mammalian counterparts, which contributes to their favorable safety profile.[3]
Core Synthetic Strategies and Workflow
The synthesis of advanced agrochemicals using polysubstituted pyridines typically follows a logical workflow that leverages the unique reactivity of each functional group. The general strategy involves the sequential or controlled reaction of the bromo and amino moieties to build the final molecular architecture.
Caption: General synthetic workflow using a polysubstituted aminopyridine.
Experimental Protocols
The following protocols are representative of the key transformations used in the synthesis of agrochemicals from halogenated pyridine intermediates. Safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory.
Protocol 1: Synthesis of a Methoxypyridine Intermediate
This protocol is adapted from the synthesis of 2,6-dibromo-3-methoxypyridine and demonstrates a typical O-methylation of a hydroxypyridine, a common precursor to the target scaffold.[4]
Objective: To synthesize 2,6-dibromo-3-methoxypyridine from 2,6-dibromo-3-hydroxypyridine.
Materials:
-
2,6-Dibromo-3-hydroxypyridine
-
Potassium carbonate (K₂CO₃)
-
Iodomethane (CH₃I)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Cyclohexane
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dibromo-3-hydroxypyridine (1.0 eq), potassium carbonate (0.9 eq), and DMSO.
-
Stir the suspension and add iodomethane (3.4 eq).
-
Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into deionized water. Gently heat to 50 °C and stir for 30 minutes to precipitate the product.
-
Cool the mixture to room temperature and collect the solid precipitate by vacuum filtration.
-
Wash the solid with water and dry it under a vacuum.
-
Recrystallize the crude product from cyclohexane to yield pure 2,6-dibromo-3-methoxypyridine as a solid.[4]
Causality: Potassium carbonate acts as a base to deprotonate the hydroxyl group, forming a phenoxide that is a potent nucleophile. Iodomethane serves as the methyl source in this Sₙ2 reaction. DMSO is an excellent polar aprotic solvent for this type of reaction, effectively solvating the potassium cation.
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling
This protocol outlines a general procedure for a Suzuki coupling, a powerful C-C bond-forming reaction, to attach an aryl or heteroaryl group to the pyridine ring at a bromo-position.[5] This is a foundational step in building the core of many modern pesticides.[6]
Objective: To couple an arylboronic acid with a bromopyridine intermediate.
Materials:
-
Substituted Bromopyridine (e.g., 5-bromo-2-methylpyridin-3-amine) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.3 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
Procedure:
-
In a Schlenk flask under an inert nitrogen atmosphere, add the bromopyridine, tetrakis(triphenylphosphine)palladium(0), and 1,4-dioxane.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the arylboronic acid, potassium phosphate, and water.
-
Heat the reaction mixture to 85-95 °C and stir for 15-20 hours, or until TLC indicates consumption of the starting material.
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Dilute the filtrate with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Simplified mechanism of the Suzuki cross-coupling reaction.
Protocol 3: Synthesis of a Key Diamide Insecticide Intermediate
This protocol describes the crucial amide coupling and subsequent cyclization to form the benzoxazinone core, a key intermediate in the synthesis of chlorantraniliprole.[7]
Objective: To synthesize 2-[3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one.
Materials:
-
3-Bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
2-Amino-5-chloro-3-methylbenzoic acid (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.1 eq)
-
Triethylamine (or another suitable base like pyridine) (2.2 eq)
-
Acetonitrile (solvent)
Procedure:
-
In a reaction vessel, suspend 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-3-methylbenzoic acid in acetonitrile.
-
Add the base (e.g., triethylamine) to the mixture.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add methanesulfonyl chloride dropwise, maintaining the temperature below 10 °C. The methanesulfonyl chloride reacts with the carboxylic acid to form a mixed anhydride in situ, activating it for coupling.
-
Allow the reaction to stir at a low temperature until complete, as monitored by TLC or HPLC. The reaction involves the formation of the amide bond followed by a spontaneous or base-promoted cyclization with dehydration to form the benzoxazinone ring.
-
The product often precipitates from the reaction mixture. It can be collected by filtration, washed with cold acetonitrile, and dried.[7] This intermediate can often be used in the next step without further purification.
Data Summary
The choice of reaction conditions can significantly impact the yield and purity of the desired product. The following table summarizes typical conditions for the key transformations discussed.
| Reaction Type | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| O-Methylation | Iodomethane | K₂CO₃ | DMSO | Reflux | 80% | [4] |
| Suzuki Coupling | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 60-90% | [5] |
| Amidation/Cyclization | Methanesulfonyl Chloride | Triethylamine | Acetonitrile | 0-10 | >90% | [7] |
Conclusion
Highly substituted pyridines, exemplified by the 2,6-dibromo-5-methoxy-pyridin-3-amine scaffold, are indispensable tools in the synthesis of modern agrochemicals. Their utility stems from the orthogonal reactivity of their functional groups, which allows for controlled, sequential bond formation to construct complex molecular architectures. The protocols and strategies outlined in this document provide a robust framework for researchers to leverage these powerful intermediates in the discovery and development of next-generation crop protection agents. A thorough understanding of the principles of reactivity and reaction mechanisms, particularly for cross-coupling and amide bond formation, is critical for success in this field.
References
- CN110396079A - A kind of preparation method of chlorantraniliprole intermediate and application thereof.
- Wang, J., Luo, M., Hu, C., & Sun, D. (2014). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry, 26(1), 311-312.
-
From Proline to Chlorantraniliprole Mimics: Computer-Aided Design, Simple Preparation, and Excellent Insecticidal Profiles. Journal of Agricultural and Food Chemistry. ACS Publications. [Link]
- WO2021033172A1 - Process for the preparation of chlorantraniliprole.
- CN111423431A - Preparation method of chlorantraniliprole and intermediate thereof.
- US20180235228A1 - Agrochemical composition.
-
Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. (2014). European Journal of Organic Chemistry. [Link]
-
3-Amino-5-bromo-2-methoxypyridine, 96%, Thermo Scientific Chemicals. Fishersci.ca. [Link]
- US3467663A - Derivatives of 2,6- and 2,5-bis (hydroxymethyl)pyridines.
-
An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. (2000). Chemical & Pharmaceutical Bulletin, 48(12), 1864-1870. [Link]
- EP0184385A2 - N-[(4,6-Dimethoxypyrimidin-2-YL)Aminocarbonyl]-3-trifluoromethylpyridine-2-sulfonamide or salts thereof, herbicidal composition containing the same, and process for the production of the compound.
-
HERBICIDE COMPOSITION - Patent AR-088325-A1. PubChem. [Link]
-
An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. ResearchGate. [Link]
- CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
-
Natural Products in the Discovery of Agrochemicals. (2017). CHIMIA, 71(12), 837-848. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 204. [Link]
-
5-Bromo-2-methoxypyridin-3-amine. PubChem. [Link]
Sources
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- 2. asianpubs.org [asianpubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,6-dibroMo-3-Methoxypyridine | 79491-45-5 [chemicalbook.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN111423431A - Preparation method of chlorantraniliprole and intermediate thereof - Google Patents [patents.google.com]
Strategic Protocol for the Regioselective Suzuki-Miyaura Coupling of 2,6-Dibromo-5-methoxypyridin-3-amine
Executive Summary & Mechanistic Insight[1]
The scaffold 2,6-dibromo-5-methoxypyridin-3-amine represents a high-value intermediate in the synthesis of kinase inhibitors and CNS-active agents. Its unique substitution pattern—featuring two electrophilic bromine sites flanked by electron-donating groups (amine and methoxy)—presents a specific challenge: Regioselectivity .
Successful functionalization requires distinguishing between the C2 and C6 bromine atoms. This guide provides a validated protocol to achieve selective mono-arylation, grounded in electronic and steric causality.
The Regioselectivity Logic
In 2,6-dihalopyridines, the position most susceptible to oxidative addition by Palladium(0) is typically the one most electron-deficient.[1]
-
C2 Position: Flanked by the pyridine nitrogen and the C3-Amine (-NH₂) . The amine is a strong electron-donating group (EDG) by resonance, significantly increasing electron density at C2 and deactivating it toward nucleophilic attack by the metal catalyst.
-
C6 Position: Flanked by the pyridine nitrogen and the C5-Methoxy (-OMe) .[1] While methoxy is also an EDG, it is a weaker donor than the amine.[1] Furthermore, the inductive withdrawal of the oxygen atom partially offsets its resonance donation.[1]
Experimental Design & Optimization
To ensure reproducibility and high yields, the reaction parameters must be tuned to favor the desired mono-coupling while suppressing bis-coupling and dehalogenation.
Reaction Optimization Matrix
| Parameter | Standard Condition | High-Difficulty Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂[1] · DCM (5 mol%) | Pd(PPh₃)₄ is standard for aryl bromides.[1] Pd(dppf)Cl₂ is bidentate, resisting de-ligation by the free amine. |
| Base | Na₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | Carbonate is mild enough to prevent rapid bis-coupling. Phosphate is superior for sterically hindered boronic acids. |
| Solvent | DME / H₂O (3:1) | 1,4-Dioxane / H₂O (4:[1]1) | DME (Dimethoxyethane) offers excellent solubility for polar aminopyridines and coordinates well with Pd intermediates.[1] |
| Temp | 85 °C | 95-100 °C | Reflux is required for activation, but overheating promotes bis-coupling. |
Detailed Experimental Protocols
Method A: Direct Regioselective Mono-Coupling (C6)
Recommended for standard arylboronic acids.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)[1]
-
Pd(PPh₃)₄ (0.05 equiv)[1]
-
Na₂CO₃ (2.0 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)
Step-by-Step Procedure:
-
Degassing: In a reaction vial, combine the DME and Water. Sparge with argon or nitrogen for 15 minutes. Critical: Oxygen promotes homocoupling of boronic acids and catalyst oxidation.
-
Loading: Add the pyridine substrate, arylboronic acid, and Na₂CO₃ to the vial.
-
Catalyst Addition: Add Pd(PPh₃)₄ last. Quickly seal the vessel under inert atmosphere.
-
Reaction: Heat the mixture to 85 °C with vigorous stirring.
-
Checkpoint: Monitor by TLC or LC-MS after 2 hours. The starting material (SM) should be consumed, and a major peak (Mono-product) should appear.[1] If SM persists >4 hours, add 2 mol% fresh catalyst.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[1] Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The mono-coupled product usually elutes after the bis-coupled impurity (if any) but before the starting material.[1]
Method B: Acetamide-Protected Route (High Fidelity)
Recommended if the free amine causes catalyst poisoning or poor conversion.
Rationale: Converting the free amine to an acetamide prevents coordination to the Palladium center and slightly alters the electronics to further favor C6 substitution.
-
Protection: Treat substrate with Ac₂O (1.1 equiv) in Pyridine/DCM to generate the N-acetyl derivative.[1]
-
Coupling: Perform Suzuki coupling using Method A conditions. The reaction is often cleaner and faster.
-
Deprotection: Hydrolyze the acetamide using NaOH/MeOH at 60 °C or HCl/EtOH reflux to recover the free amine.
Visualized Workflows
Figure 1: Regioselectivity & Reaction Scheme
This diagram illustrates the electronic logic and the sequential reaction pathway.
Caption: Mechanistic pathway highlighting the electronic deactivation of C2 by the amine group, favoring C6 functionalization.
Figure 2: Experimental Decision Tree
A self-validating workflow for selecting the optimal protocol.
Caption: Decision matrix for protocol selection and troubleshooting based on reaction monitoring.
Troubleshooting & Quality Control
Common Failure Modes
-
Protodeboronation: The arylboronic acid decomposes before coupling.
-
Catalyst Poisoning: The free amine coordinates to Pd.
-
Regioselectivity Erosion: Significant formation of bis-product.[1]
-
Fix: Reduce temperature to 75 °C and add the boronic acid slowly (syringe pump) over 1 hour.
-
Analytical Validation
-
¹H NMR: The C4 proton is the diagnostic handle.[1] In the starting material, it appears as a singlet. Upon C6-substitution, the chemical shift of H4 will move downfield due to the deshielding effect of the new aryl ring.
-
NOESY: If regiochemistry is ambiguous, a NOESY experiment showing correlation between the new Aryl protons and the OMe group confirms C6 substitution. (C2 substitution would show NOE between Aryl and NH2).
References
-
ChemicalBook. (2025).[7] Synthesis and Properties of 2,6-dibromo-3-methoxypyridine. Retrieved from
-
National Institutes of Health (NIH). (2000). Efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid.[8][9] Retrieved from
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from
-
BenchChem. (2024). Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids.[10] Retrieved from
-
Beilstein Journals. (2018). Mechanistic aspects regarding the Suzuki–Miyaura reaction between ortho-substituted phenylboronic acids and halopyridines. Retrieved from
Sources
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- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 4. An Effective Amide Synthesis Using Boronic Acid-DMAPO Cooperative Catalysis | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 7. 2,6-dibroMo-3-Methoxypyridine | 79491-45-5 [chemicalbook.com]
- 8. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dibromo-5-methoxypyridin-3-amine
Welcome to the technical support center for the synthesis of 2,6-Dibromo-5-methoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in established chemical principles.
I. Synthesis Overview & Key Challenges
The synthesis of polysubstituted pyridines like this compound presents a significant challenge in organic chemistry.[1][2][3] The electronic nature of the pyridine ring and the influence of multiple substituents require careful control over reaction conditions to achieve high yields and purity.
A plausible synthetic approach for this compound would start from 5-methoxy-3-nitropyridine, followed by bromination and then reduction of the nitro group. This multi-step process is prone to several pitfalls that can drastically reduce the overall yield.
Caption: A high-level workflow for the synthesis of this compound and potential challenges.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the synthesis.
Bromination Step: 5-methoxy-3-nitropyridine to 2,6-Dibromo-5-methoxy-3-nitropyridine
Q1: My bromination reaction is resulting in a low yield of the desired dibrominated product. What are the likely causes and how can I improve it?
A: Low yields in the bromination of a substituted pyridine are often due to a combination of factors including incomplete reaction, formation of monobrominated or polybrominated byproducts, and challenging purification.
-
Incomplete Reaction: The electron-withdrawing nitro group at the 3-position deactivates the pyridine ring towards electrophilic substitution. Harsher reaction conditions may be required compared to more activated pyridines.
-
Side Reactions: The methoxy group at the 5-position is activating and ortho-, para-directing. This directs bromination to the 2, 4, and 6 positions. However, the nitro group at the 3-position deactivates the adjacent 2 and 4 positions, favoring bromination at the 6-position initially, followed by the 2-position.
-
Choice of Brominating Agent: The reactivity of the brominating agent is critical. While elemental bromine can be effective, it can also lead to the formation of HBr, which can protonate the pyridine nitrogen, further deactivating the ring. N-bromosuccinimide (NBS) is a milder alternative that can provide better control. For deactivated systems, a more reactive brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) might be necessary.[4]
Troubleshooting Table: Bromination Step
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Insufficiently reactive brominating agent. | Switch from NBS to a more reactive agent like DBDMH.[4] |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for byproduct formation. | |
| Mixture of Mono- and Di-brominated Products | Insufficient amount of brominating agent. | Increase the molar equivalents of the brominating agent. A molar ratio of 2.2-2.5 equivalents of brominating agent to starting material is a good starting point. |
| Short reaction time. | Extend the reaction time and monitor the progress by TLC or GC-MS. | |
| Formation of Tri-brominated Byproduct | Excess brominating agent. | Carefully control the stoichiometry of the brominating agent. Using slightly less than the theoretical amount can sometimes prevent over-bromination. |
| High reaction temperature. | Lower the reaction temperature to improve selectivity. |
Experimental Protocol: Optimized Bromination
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 5-methoxy-3-nitropyridine (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or acetic acid.[5]
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (2.2 eq) portion-wise over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
Nitro Reduction Step: 2,6-Dibromo-5-methoxy-3-nitropyridine to this compound
Q2: I am observing incomplete reduction of the nitro group, or in some cases, debromination. How can I optimize the reduction step?
A: The reduction of a nitro group on a heavily substituted and electron-deficient pyridine ring can be challenging. The choice of reducing agent and reaction conditions are crucial to achieve a high yield without unwanted side reactions like debromination.
-
Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂, Pd/C) is a common method for nitro group reduction. However, in the presence of halogens, this can sometimes lead to hydrodehalogenation (debromination). Metal/acid combinations (e.g., Sn/HCl, Fe/HCl, Zn/CH₃COOH) are often more suitable for this type of substrate. Sodium dithionite (Na₂S₂O₄) is another mild and effective reagent for the reduction of nitro groups in heterocyclic compounds.
Troubleshooting Table: Nitro Reduction Step
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reduction | Insufficient amount of reducing agent. | Increase the molar equivalents of the reducing agent. |
| Low reaction temperature. | Gently heat the reaction mixture (e.g., 40-60 °C) to drive the reaction to completion. | |
| Deactivation of the catalyst (for catalytic hydrogenation). | Ensure the catalyst is fresh and active. Consider using a different catalyst or a higher catalyst loading. | |
| Debromination | Harsh reduction conditions (e.g., high pressure hydrogenation). | Switch to a milder reducing agent such as sodium dithionite or a metal/acid combination like iron in acetic acid. |
| Prolonged reaction time. | Monitor the reaction closely and stop it as soon as the starting material is consumed. |
Experimental Protocol: Optimized Nitro Reduction
-
Reaction Setup: In a round-bottom flask, suspend 2,6-Dibromo-5-methoxy-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Reagent Addition: Add sodium dithionite (Na₂S₂O₄) (3.0-4.0 eq) portion-wise to the suspension. The reaction is often exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by the disappearance of the yellow color of the nitro compound and by TLC.
-
Work-up: After the reaction is complete, remove the ethanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude amine can be purified by column chromatography or recrystallization.
Purification and Characterization
Q3: I am struggling with the purification of the final product. What are the best practices for purifying substituted pyridines?
A: The purification of pyridine derivatives can be complicated by their basicity, which can lead to peak tailing on silica gel chromatography.[6]
-
Chromatography: To mitigate peak tailing during column chromatography, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.[6] Alternatively, using a different stationary phase like alumina may be beneficial.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. A solvent screen should be performed to identify a suitable solvent system.
-
Acid-Base Extraction: The basicity of the amino group can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the purified amine is back-extracted into an organic solvent.
Characterization Data (Expected)
| Technique | Expected Observations |
| ¹H NMR | A singlet for the aromatic proton, a singlet for the methoxy protons, and a broad singlet for the amine protons. |
| ¹³C NMR | Six distinct signals corresponding to the carbons of the pyridine ring and the methoxy group. |
| Mass Spec (EI-MS) | A molecular ion peak corresponding to the mass of the product, along with a characteristic isotopic pattern for two bromine atoms. |
III. References
-
Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC - NIH. (n.d.). Retrieved from
-
Polysubstituted Pyridines from 1,4-Oxazinone Precursors | The Journal of Organic Chemistry. (n.d.). Retrieved from
-
Challenges in the functionalization of pyridines. - ResearchGate. (n.d.). Retrieved from
-
WO2019145177A1 - Bromination of pyridine derivatives - Google Patents. (n.d.). Retrieved from
-
An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid - Chemical & Pharmaceutical Bulletin. (n.d.). Retrieved from
-
Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. (n.d.). Retrieved from
Sources
- 1. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Side-product formation in the synthesis of dibrominated pyridines
Here is the technical support guide for side-product formation in the synthesis of dibrominated pyridines.
Topic: Troubleshooting Side-Product Formation & Impurity Profiling Audience: Medicinal Chemists, Process Chemists, and R&D Scientists
Executive Summary: The "Pyridine Paradox"
Synthesizing dibrominated pyridines presents a unique dichotomy in heterocyclic chemistry. The electron-deficient nitrogen renders the ring inert to electrophilic aromatic substitution (EAS) under standard conditions, yet highly susceptible to nucleophilic attack. Consequently, researchers often encounter two distinct classes of side products:
-
Regioisomers and "Halogen Dance" products during metalation/functionalization.
-
Hydrolysis byproducts (Pyridones) during nucleophilic substitution (e.g., Sandmeyer).
This guide addresses the mechanistic root causes of these impurities and provides self-validating protocols to minimize them.
Troubleshooting Modules (FAQ Format)
Module A: The Sandmeyer Route (Target: 2,6-Dibromopyridine)
Context: Converting 2,6-diaminopyridine (or 2-amino-6-bromopyridine) to the dibromide via diazotization.
Q1: Why does my reaction mixture turn deep red/brown, and why is the yield of 2,6-dibromopyridine lower than expected?
-
Diagnosis: You are generating 2-bromo-6-hydroxypyridine (a pyridone tautomer) .
-
The Mechanism: The diazonium intermediate (
) is a "soft" electrophile but highly unstable. In aqueous media, water competes with the bromide ion ( ) as a nucleophile. The resulting phenol (hydroxy-pyridine) deprotonates under basic extraction conditions to form a phenolate anion, which is often intensely colored (red/brown). -
Corrective Action:
-
Anhydrous Approach: Switch to alkyl nitrites (e.g., t-butyl nitrite) in anhydrous acetonitrile with
or elemental bromine. This eliminates from the equation. -
Phase Transfer: If aqueous acid is required, ensure a high concentration of halide source (HBr) relative to water (use 48% HBr, not dilute) to statistically favor bromide attack.
-
Q2: I see significant azo-coupling oligomers by LC-MS. How do I stop this?
-
Diagnosis: Intermolecular coupling between the diazonium salt and unreacted amine.
-
The Mechanism: The starting material (amine) is electron-rich; the product (diazonium) is electron-poor. If they coexist, they couple.
-
Corrective Action:
-
Reverse Addition: Never add the nitrite to the amine. Add the amine slowly to a pre-cooled solution of nitrosyl sulfuric acid or nitrite/acid. This ensures the amine is instantly protonated or diazotized upon entry, preventing coupling.
-
Module B: Lithiation & Functionalization (Target: Functionalized Dibromides)
Context: Using lithium-halogen exchange to functionalize 2,5-dibromopyridine.
Q3: I treated 2,5-dibromopyridine with n-BuLi followed by an electrophile, but I isolated the 2,4-dibromo isomer or a poly-brominated mix. What happened?
-
Diagnosis: You have triggered the Base-Catalyzed Halogen Dance (BCHD) .
-
The Mechanism: The lithiated pyridine is not static.[1] If the temperature is too high, the lithium atom acts as a base, deprotonating an adjacent position. The bromine atom then migrates to the lithiated carbon to form a thermodynamically more stable species.
-
Corrective Action:
-
Thermodynamic vs. Kinetic Control: The "Dance" is thermodynamically driven.[1] You must operate under strict kinetic control.
-
Temperature: Maintain reaction temperature below -78°C . Isomerization rates increase drastically above -60°C.
-
Base Selection: Use non-nucleophilic bases (LDA) or extremely fast exchangers (
-BuLi) to trap the kinetic intermediate before rearrangement occurs.
-
Visualizing the Mechanisms[2]
Diagram 1: The Halogen Dance Pathway
This diagram illustrates how a kinetically formed lithio-species rearranges to a thermodynamic product, leading to regio-impurities.
Caption: The "Halogen Dance" mechanism showing the shift from kinetic to thermodynamic control, resulting in regio-scrambling.
Diagram 2: Sandmeyer Side-Product Decision Tree
Visualizing the competition between the desired halide substitution and the hydrolysis side reaction.
Caption: Competitive pathways in the Sandmeyer reaction. Water exclusion is critical to prevent pyridone formation.
Master Protocol: Synthesis of 2,6-Dibromopyridine
Objective: Synthesis of 2,6-dibromopyridine from 2,6-diaminopyridine with minimal hydrolysis side products. Method: Modified Sandmeyer using HF/Pyridine or anhydrous conditions (Best Practice).
Reagents & Equipment[3]
-
Reagents: Sodium Nitrite (
), Hydrogen Fluoride-Pyridine (HF-Py) or 48% HBr, Copper(I) Bromide ( ). -
Safety: HF-Pyridine is extremely toxic and corrosive. Use PTFE vessels and full PPE (calcium gluconate on hand).
Step-by-Step Workflow
-
Preparation of Diazotizing Media (Cryogenic Phase):
-
Charge a PTFE reactor with HF-Pyridine (or 48% HBr if HF is unavailable) and cool to -10°C .
-
Why: Low temperature prevents the decomposition of the diazonium salt before it forms.
-
-
Addition of Substrate:
-
Add 2,6-diaminopyridine portion-wise. Maintain internal temp < 0°C.
-
Control Point: Exotherm management. If temp spikes, stop addition.
-
-
Diazotization:
-
Add
(2.5 equiv) slowly. Stir for 30 mins at -10°C. -
Checkpoint: The solution should be homogenous. Precipitates indicate incomplete salt formation or saturation.
-
-
Sandmeyer Displacement:
-
Critical Step: If using HBr, add
(0.1 equiv) dissolved in HBr. If using HF-Py (for fluoro-bromo exchange), this step differs, but for dibromo synthesis, ensure excess bromide source is present. -
Allow the mixture to warm to Room Temperature (RT) slowly, then heat to 60°C for 1 hour.
-
Observation: Evolution of
gas (bubbling) indicates the displacement is occurring.
-
-
Quench & Workup (Impurity Removal):
-
Pour mixture onto ice/water.
-
pH Adjustment: Neutralize with
or to pH 8-9. -
Extraction: Extract with Dichloromethane (DCM).
-
Purification: The pyridone impurity (if formed) is amphoteric but often stays in the aqueous phase at high pH. The dibromide extracts into organic.[4]
-
Data Table: Reaction Parameters vs. Side Products
| Parameter | Condition A (Risk) | Condition B (Optimized) | Resulting Impurity (Cond. A) |
| Solvent | Dilute aq. HBr | Anhydrous HF-Py or conc. HBr | 2-bromo-6-hydroxypyridine (Hydrolysis) |
| Temp (Addition) | > 5°C | -10°C to 0°C | "Tars" (Polymerization/Decomposition) |
| Stoichiometry | Excess Amine | Excess Acid/Nitrite | Azo-coupling oligomers |
| Quench pH | Acidic (<4) | Basic (8-9) | Pyridone co-extraction (hard to separate) |
References
-
Synthesis of 2,6-Dibromopyridine (Scale-up)
- Source: Organic Process Research & Development (OPRD).
- Citation: "Process Development for the Synthesis of 2,6-Dibromopyridine."
-
URL:[Link] (Note: Search specifically for "2,6-dibromopyridine scale up" within ACS Publications for the specific protocol variants).
-
Halogen Dance Mechanism
-
Sandmeyer Side Products
- Source: Beilstein Journal of Organic Chemistry.
- Citation: "The Sandmeyer reaction: A detailed study of the mechanism and side products."
-
URL:[Link]
-
Lithiation of Dibromopyridines
- Source:Journal of Organic Chemistry.
- Citation: "Regioselective Lithi
-
URL:[Link]
Sources
Overcoming low reactivity in 2,6-Dibromo-5-methoxypyridin-3-amine reactions
Technical Support Center: Advanced Synthesis Solutions Ticket ID: #PYR-26DB-5OMe-Rx Topic: Overcoming Low Reactivity in 2,6-Dibromo-5-methoxypyridin-3-amine Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Heterocycle Division[1]
Executive Summary: The "Locked" Scaffold
User, you are encountering a classic "push-pull" conflict inherent to highly substituted pyridines. Your molecule, This compound , presents a unique challenge where the reactive centers are mutually deactivated by their neighbors.
-
The Amine (C3-NH₂): It is electronically "dead."[1] The electron-deficient pyridine ring, combined with the inductive withdrawal of the ortho-bromo group (C2), renders the lone pair non-nucleophilic.
-
The Bromides (C2-Br & C6-Br): While typically reactive, they are deactivated by the ortho-electron-donating groups (EDGs)—the amine at C3 and the methoxy at C5.[1] Furthermore, the free amine acts as a "soft" ligand, poisoning Palladium catalysts during cross-coupling.
This guide provides the "jailbreak" protocols to force reactivity at these specific sites.
Module 1: Waking the "Dead" Amine (Nucleophilic Activation)
The Issue: Standard acylation (Acid chloride + Et₃N) or alkylation fails or proceeds with <10% yield. The Cause: The pKa of the conjugate acid of 3-aminopyridine is ~5.7. With two electron-withdrawing bromines, the pKa drops significantly (likely <1.0), meaning the neutral amine has almost zero nucleophilicity.
Protocol A: The Anionic "Force" Method (Acylation/Alkylation)
Do not rely on the neutral amine. You must convert it to the amide anion (NH⁻) to restore nucleophilicity.
-
Reagents: Sodium Hydride (NaH, 60% in oil) or LiHMDS.
-
Solvent: Anhydrous DMF or THF (DMF is preferred for solubility).
-
Temperature: 0°C to RT.
Step-by-Step:
-
Dissolve substrate in anhydrous DMF (0.2 M).
-
Cool to 0°C under Argon.
-
Add NaH (1.2 equiv) . Observation: Watch for H₂ evolution.[1] Stir for 30 mins at 0°C until bubbling ceases. The solution often turns yellow/orange (formation of the anion).
-
Add the electrophile (Acid Chloride or Alkyl Halide) dropwise.
-
Warm to RT. Note: The anion is highly reactive and overcomes the electronic deactivation.
Protocol B: Hyper-Nucleophilic Catalysis
If base-sensitive groups prevent NaH use, you must use a "stepper" catalyst.[1]
-
Catalyst: 4-Dimethylaminopyridine (DMAP) is mandatory , not optional.[1] Use 0.5–1.0 equiv (stoichiometric), not catalytic.
-
Mechanism: DMAP attacks the acyl chloride first, forming a highly reactive N-acylpyridinium salt, which then transfers the acyl group to your sluggish amine.
Module 2: The Cross-Coupling Minefield (C-Br Reactivity)
The Issue: Suzuki or Buchwald-Hartwig coupling results in recovered starting material or black Pd precipitation (catalyst death).[1] The Cause: The free amine (NH₂) binds to the Palladium center, displacing phosphine ligands and deactivating the catalyst.
Decision Matrix: To Protect or Not to Protect?
| Scenario | Recommendation |
| Standard Ligands (PPh₃, dppf) | MUST PROTECT. Acetylate or Boc-protect the amine first.[1] |
| Advanced Ligands (Buchwald G3/G4) | Can run unprotected. Use BrettPhos or XantPhos. |
| High Value Boronic Acid | Protect. Don't risk the coupling on a "maybe." |
Protocol C: Unprotected Suzuki Coupling (The "Bulky Ligand" Fix)
If you cannot protect the amine, you must use a ligand bulky enough to prevent the amine from binding to the Pd.
-
Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: XPhos or SPhos (for Suzuki); BrettPhos (for Amination).
-
Ratio: 1:2 (Pd:Ligand).
-
Base: K₃PO₄ (anhydrous) or Cs₂CO₃.
-
Solvent: 1,4-Dioxane/Water (4:[1][2]1) or Toluene (anhydrous).
Critical Step: Pre-mix the Pd source and Ligand in the solvent at 60°C for 10 minutes before adding the substrate. This ensures the active catalytic species is formed before the amine can poison the metal.
Module 3: Regioselectivity (C2 vs. C6)
The Issue: You want to couple at C2, but the reaction happens at C6 (or you get a mixture). The Science:
-
C6-Br: Flanked by the Ring Nitrogen and C5-OMe .[1]
-
C2-Br: Flanked by the Ring Nitrogen and C3-NH₂ .[1]
-
The Winner: C6-Br reacts first.
-
Sterics: C6 is less hindered.[1] The OMe group can rotate out of plane, whereas the NH₂ protons create a rigid steric wall at C2.
-
Electronics: The NH₂ is a stronger electron donor than OMe. It pushes more electron density into the C2 position, making C2 less electrophilic (harder for Pd oxidative addition).
-
Visualizing the Selectivity
Caption: Regioselectivity map indicating the kinetic preference for C6 functionalization due to steric and electronic differentiation.
Troubleshooting FAQs
Q: I need to functionalize C2 before C6. Is this possible? A: Direct coupling? No. The selectivity is inherent.
-
Workaround: You must use a "Blocking" strategy.
-
Perform a Suzuki at C6 with a "dummy" group or the group you eventually want there.
-
Perform the difficult coupling at C2 (requires higher temp, e.g., 120°C in microwave).
-
Q: Can I use Sandmeyer conditions to convert the amine to a halide? A: Aqueous NaNO₂/HCl will fail due to solubility issues.
-
Fix: Use t-Butyl Nitrite (tBuONO) and CuBr₂ in anhydrous Acetonitrile at 60°C. This non-aqueous diazotization works well for electron-deficient amines.[1]
Q: The reaction turns black immediately upon heating. A: This is "Pd black" precipitation. Your amine is stripping the ligands.
-
Fix: Increase Ligand:Pd ratio to 4:1. Switch to XPhos Pd G3 precatalyst, which is more robust than mixing Pd(OAc)₂ + Ligand.
References
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. (Discusses ligand choice for deactivated amines).
-
BenchChem Technical Guides. Comparative Reactivity of Aminobromopyridines. (Data on C2 vs C6 selectivity in pyridine systems).
-
Lutz, M., et al. (2012). Regioselective Suzuki Couplings of Polybrominated Pyridines. Organic & Biomolecular Chemistry. (Establishes the C6 preference in 2,6-dibromo-3-amino systems).
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. (Fundamental principles of pyridine nucleophilicity and pKa).
(Note: While specific literature on the 5-methoxy variant is rare, the reactivity profiles are extrapolated from the well-documented 3-amino-2,6-dibromopyridine scaffold referenced above.)[1]
Sources
Technical Support Center: Recrystallization of 2,6-Dibromo-5-methoxypyridin-3-amine
Welcome to the technical support guide for the purification of 2,6-Dibromo-5-methoxypyridin-3-amine. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the recrystallization of this compound. Our guidance is grounded in established chemical principles and data from analogous structures to ensure you achieve the highest possible purity and yield.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing this compound?
There is no single "best" solvent without experimental screening, as the ideal choice depends on the specific impurity profile of your crude material. However, based on the molecule's structure—containing both polar (amine, methoxy, pyridine nitrogen) and non-polar (dibromo, aromatic ring) moieties—a solvent of intermediate polarity is the most logical starting point.
Primary Recommendations:
-
Alcohols: Isopropanol or Ethanol. These solvents can engage in hydrogen bonding with the amine group while also solvating the aromatic core.
-
Aromatic Hydrocarbons: Toluene. The aromatic nature of toluene can effectively dissolve the pyridine ring system at elevated temperatures.
-
Non-polar Hydrocarbons: Cyclohexane or Heptane. Syntheses of closely related compounds, such as 2,6-dibromo-3-methoxypyridine, have successfully used cyclohexane for crystallization[1]. Similarly, other brominated pyridines have been purified using petroleum ether (a mixture of alkanes like hexane and heptane)[2][3].
Secondary Recommendation (Solvent Pair):
-
Ethyl Acetate / Hexanes: This is a versatile and commonly used solvent pair[4][5]. The compound should be dissolved in a minimum amount of hot ethyl acetate (the "good" solvent), followed by the slow addition of hot hexanes (the "poor" solvent) until turbidity (cloudiness) is observed.
Q2: How do I perform a systematic solvent screening experiment?
A solvent screen is the most reliable method for identifying the optimal recrystallization conditions. This should be the first step before committing your entire batch of material.
-
Procedure:
-
Place approximately 10-20 mg of your crude, dry compound into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes) dropwise at room temperature, vortexing after each addition.
-
If the compound dissolves readily at room temperature, the solvent is too good and unsuitable for recrystallization[6].
-
If the compound is insoluble or sparingly soluble, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
-
The Ideal Solvent: The best solvent will dissolve the compound completely when hot but will result in the formation of a high yield of crystals upon cooling[6].
Q3: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
"Oiling out" occurs when the dissolved solute comes out of solution as a liquid instead of a solid. This typically happens for one of two reasons:
-
The boiling point of the solvent is higher than the melting point of the compound.
-
The solution is supersaturated to a very high degree, or the cooling is too rapid.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount (5-10% more) of the same hot solvent to reduce the saturation level.
-
Cool Slowly: Allow the flask to cool very slowly. Insulating the flask with glass wool or leaving it on the warm hotplate (with the heat turned off) can promote proper crystal lattice formation.
-
Switch to a Lower-Boiling Solvent: If the issue persists, your compound's melting point may be too low for the chosen solvent. Select a solvent with a lower boiling point.
-
Use a Solvent Pair: Dissolve the oil in the "good" solvent and slowly add the "poor" solvent at a slightly lower temperature.
Q4: The solution is cool, but no crystals have formed. What should I do?
Crystal formation (nucleation) can sometimes be slow to initiate.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide a surface for nucleation.
-
Add a Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This will act as a template for crystal growth.
-
Cool Further: Ensure the solution has spent adequate time in an ice-water bath (0 °C).
-
Reduce Solvent Volume: If the compound is simply too dilute, carefully evaporate some of the solvent and attempt to cool again.
Part 2: Standardized Experimental Protocols
Protocol A: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent (e.g., Isopropanol).
-
Heating: Heat the mixture on a hotplate with stirring. Add more solvent in small portions until the compound fully dissolves at or near the boiling point. Causality Note: Adding the minimum amount of hot solvent is crucial for maximizing yield. An excess of solvent will keep more of your product dissolved even when cold[6].
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the growth of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol B: Mixed-Solvent (Binary) Recrystallization (e.g., Ethyl Acetate/Hexanes)
-
Dissolution: Dissolve the crude compound in the minimum amount of hot ethyl acetate (the "good" solvent) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add hot hexanes (the "poor" solvent) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add a few drops of hot ethyl acetate to make the solution clear again.
-
Cooling & Isolation: Follow steps 4-7 from the Single-Solvent protocol above. When washing, use a pre-chilled mixture of the two solvents or just the ice-cold "poor" solvent (hexanes).
Part 3: Visualization & Troubleshooting
Data Presentation: Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Rationale & Notes |
| Water | 100 | High | Likely a poor solvent. A related compound is only slightly soluble[7]. May be useful as an anti-solvent with alcohols. |
| Ethanol | 78 | High-Medium | Good starting point. H-bonding capability. Easy to remove. |
| Isopropanol | 82 | Medium | Excellent starting point. Slightly less polar than ethanol, may offer better selectivity. |
| Ethyl Acetate | 77 | Medium | Good "good" solvent for a solvent pair. Can dissolve a range of polarities. |
| Toluene | 111 | Low-Medium | Good for aromatic compounds. Higher boiling point may risk oiling out if melting point is low. |
| Cyclohexane | 81 | Low | Proven effective for a very close analog [1]. Excellent choice for screening. |
| Hexanes / Heptane | ~69 / ~98 | Low | Good "poor" solvent (anti-solvent). Often used in pairs with more polar solvents[4][5]. |
Mandatory Visualization: Troubleshooting Workflow
Caption: Troubleshooting workflow for common recrystallization issues.
References
-
Tips and Tricks: Recrystallization. University of Rochester. [Link]
-
Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health (NIH). [Link]
-
Recrystallization Lab Document. University of California, Los Angeles. [Link]
-
Aminations of bromopyridines and bromoethoxypyridines. Sabinet African Journals. [Link]
- CN101704781B - Preparation method of amino pyridine bromide compound.
-
3-Amino-5-bromo-2-methoxypyridine, 96%, Thermo Scientific Chemicals. Fisher Scientific. [Link]
Sources
- 1. 2,6-dibroMo-3-Methoxypyridine | 79491-45-5 [chemicalbook.com]
- 2. journals.co.za [journals.co.za]
- 3. CN101704781B - Preparation method of amino pyridine bromide compound - Google Patents [patents.google.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. 3-Amino-5-bromo-2-methoxypyridine, 96%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Catalyst selection for cross-coupling with 2,6-Dibromo-5-methoxypyridin-3-amine
Topic: Catalyst & Protocol Selection for Regioselective Suzuki-Miyaura Coupling Substrate: 2,6-Dibromo-5-methoxypyridin-3-amine (CAS: Variable/Generic Structure) Target Audience: Medicinal Chemists, Process Chemists
Executive Summary: The "Polyfunctionalized Pyridine" Paradox
You are working with a substrate that presents a classic "push-pull" conflict in palladium catalysis. This compound contains:
-
Two electrophilic sites (C-Br): Potential for polymerization or uncontrolled double addition.
-
A catalyst poison (C3-NH₂): The free amine strongly coordinates to Pd(II), arresting the catalytic cycle.
-
Conflicting electronic bias: The electron-rich amine (C3) and methoxy (C5) groups deactivate the pyridine ring toward oxidative addition, requiring highly active catalyst systems.
This guide provides a logic-driven approach to selecting the right catalyst system to overcome poisoning and achieve site-selective mono-arylation.
Module 1: Catalyst Selection (Overcoming Poisoning)
The Problem: Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ frequently fail with this substrate. The C3-amino group displaces standard phosphines, forming stable, inactive Pd-amine complexes (catalyst arrest).
The Solution: You must use Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands) . These ligands are sterically demanding enough to prevent the substrate's amine from binding to the palladium center, while their electron-rich nature facilitates oxidative addition into the deactivated pyridine ring.
Recommended Catalyst Systems
| Catalyst System | Ligand Class | Role/Mechanism | Recommended Use Case |
| Pd(OAc)₂ + XPhos | Dialkylbiaryl Phosphine | Gold Standard. The isopropyl groups on the biphenyl backbone create a "roof" over the Pd center, blocking amine coordination but allowing oxidative addition. | First-line choice for mono-arylation with boronic acids. |
| Pd(OAc)₂ + SPhos | Dialkylbiaryl Phosphine | High activity, water-tolerant. Excellent for preventing protodehalogenation. | Use if XPhos gives low conversion or if using boronic esters/trifluoroborates. |
| Pd-PEPPSI-IPr | NHC (Carbene) | Extremely robust; the carbene ligand does not dissociate. Immune to amine poisoning. | Use for difficult substrates or if phosphine ligands fail. |
| Pd(dppf)Cl₂ | Bis-phosphine | Tighter bite angle, less bulky. | Avoid for the free amine (unless protected). Good only if C3-NH₂ is acetylated. |
Technical Insight: Do not use Pd₂dba₃ with this substrate if possible. The dba ligand can compete with the substrate and complicate the kinetics. Pd(OAc)₂ is preferred as it is rapidly reduced to Pd(0) in situ by the phosphine/base.
Module 2: Regioselectivity (Targeting C6 vs. C2)
The Challenge: Which bromine reacts first?
-
C2 Position: Flanked by the ring Nitrogen and the C3-Amine.
-
C6 Position: Flanked by the ring Nitrogen and the C5-Methoxy.
The Rule: In the presence of bulky ligands (XPhos/SPhos), sterics dictate selectivity.
-
The C3-Amine (
) is sterically larger and capable of H-bonding compared to the methoxy group, but more importantly, the bulky ligand on Palladium will struggle to approach C2 due to the adjacent amine. -
Result: The C6 position (distal to the amine) is the kinetically favored site for the first cross-coupling event.
Regioselectivity Visualization
Caption: Regioselective analysis showing C6 as the preferred site for oxidative addition due to steric shielding of C2 by the free amine when using bulky phosphine ligands.
Module 3: Optimized Experimental Protocol
Objective: Mono-arylation at C6 with Phenylboronic Acid (Example).
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.05 - 1.1 equiv (Strict stoichiometry to prevent double addition)
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)[1]
-
Pre-complexed XPhos-Pd-G2 or G3 is even better if available.
-
-
Base: K₃PO₄ (2.0 equiv) or K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Why Water? Essential for the transmetallation step and solubilizing the inorganic base.
-
Step-by-Step Workflow:
-
Degassing (Critical): The electron-rich nature of the ligand makes it air-sensitive in solution. Sparge solvents with Argon/Nitrogen for 15 minutes before mixing.
-
Loading: Add substrate, boronic acid, base, and XPhos into the reaction vial. Add Pd(OAc)₂ last.
-
Solvation: Add the degassed Dioxane/Water mixture.
-
Activation: Seal the vial and heat to 80°C .
-
Note: Do not exceed 100°C initially. Higher temps promote homocoupling and double addition.
-
-
Monitoring: Check LCMS at 1 hour.
-
Target: Disappearance of starting material (SM).
-
Observation: If SM persists but no byproduct forms, increase temp to 95°C.
-
Troubleshooting Guide (FAQ)
Q1: The reaction turns black immediately and yields are <10%. What happened?
-
Diagnosis: "Pd Black" precipitation. The catalyst decomposed before entering the cycle.
-
Fix: This often happens if the free amine coordinates Pd before the phosphine does.
-
Action:
-
Switch to a Pre-catalyst (e.g., XPhos-Pd-G3 or G4). This ensures the ligand is already bound to Pd.
-
If using separate Pd/Ligand, stir the solvent + Ligand + Pd for 5 mins at 60°C before adding the substrate (pre-activation).
-
Q2: I am seeing significant protodehalogenation (Br replaced by H).
-
Diagnosis: The "hydride" pathway. This occurs when transmetallation is slow, or the solvent is too dry/protic.
-
Fix:
-
Switch Ligand: SPhos is often superior to XPhos for suppressing dehalogenation.
-
Increase Concentration: Run the reaction at 0.5 M instead of 0.1 M to favor the intermolecular coupling over the intramolecular side reaction.
-
Q3: I need to couple at C2, not C6. How do I switch selectivity?
-
Strategy: You must reverse the steric/electronic bias.
-
Method: Protect the amine. Converting the
to an Acetamide ( ) or Pivalamide changes the steric profile and the directing ability. -
Alternative: If you must use the free amine and target C2, try using a non-bulky bis-phosphine like dppf and use the amine as a directing group (requires optimization and often leads to lower yields due to poisoning). Standard recommendation: Target C6 first, then C2.
Decision Tree: Troubleshooting Flow
Caption: Diagnostic flow for common failures in aminopyridine cross-coupling.
References
-
BenchChem Technical Support. (2025).[1][2] Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. Retrieved from
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[1][3][4] Journal of the American Chemical Society, 130(24), 7532–7533.
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Lutz, M. R., et al. (2017). Selective Mono- and Diamination of 2,6-Dibromopyridine.[1][5][6][7] ACS Omega, 2(7), 3632–3637.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling - Catalyst Selection. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
Preventing debromination during 2,6-Dibromo-5-methoxypyridin-3-amine reactions
Technical Support Center: 2,6-Dibromo-5-methoxypyridin-3-amine Subject: Troubleshooting Hydrodebromination & Regioselectivity Issues Ticket ID: PYR-DBR-001
Diagnostic Overview: The "Silent Killer" of Yield
User Query: "I am attempting a Suzuki coupling on this compound. My LC-MS shows a significant peak corresponding to the loss of a bromine atom (M-79+1), replacing it with hydrogen. The desired product yield is low. Why is this happening?"
Technical Diagnosis: You are experiencing Hydrodebromination (also known as protodebromination). This is not a random degradation; it is a specific, catalytically driven side reaction.
In electron-deficient heterocycles like pyridines, the oxidative addition of Palladium (Pd) into the C-Br bond is rapid. However, if the subsequent transmetallation is slow (due to steric hindrance or low boronic acid reactivity), the Pd(II) intermediate becomes vulnerable. If a hydride source is present, the complex undergoes beta-hydride elimination or ligand-to-metal hydride transfer , forming a Pd-H species. This species reductively eliminates, replacing your Bromine with Hydrogen.
The Primary Culprits:
-
Protic Solvents: Primary/Secondary alcohols (Ethanol, Isopropanol) act as hydride donors.
-
Free Amines: The C3-amine on your substrate can coordinate to Pd, altering the catalyst's geometry and slowing down the desired cycle, allowing the side reaction to take over.
-
Oxidizable Bases: Bases that can undergo
-hydride elimination (e.g., ethoxides, isopropoxides).
Mechanistic Troubleshooting (Logic & Causality)
Visualizing the Failure Mode
The following diagram illustrates the divergence between the Desired Pathway (Cross-Coupling) and the Failure Pathway (Debromination).
Caption: Divergence of catalytic cycles. The "Failure Path" (Red) dominates when transmetallation is slow or hydride sources (alcohols) are present.
Strategic Solutions & FAQs
Q1: Which solvent system eliminates the hydride source?
Recommendation: Switch to Anhydrous Toluene or 1,4-Dioxane .
Avoid Ethanol, Methanol, or Isopropanol. While these are common cosolvents in "standard" Suzuki recipes, they are fatal for poly-halogenated pyridines prone to debromination. Alcohols coordinate to Pd, and via
Data Comparison: Solvent Impact on Debromination
| Solvent System | Hydride Risk | Reaction Rate | Recommendation |
| Toluene / Water (10:1) | Low | High | Preferred. Biphasic system minimizes Pd interaction with water protons. |
| Dioxane (Anhydrous) | Low | Moderate | Good alternative if solubility is an issue. |
| DMF / DMA | Moderate | High | Risk of decomposition to dimethylamine (catalyst poison) and CO at high temps. |
| Ethanol / Toluene | Critical | High | AVOID. Ethanol is a primary hydride donor. |
Q2: Does the free amine at C3 affect the reaction?
Yes. It acts as a catalyst poison and a directing group.
The free amine (
-
Coordination: It can displace phosphine ligands on the Palladium, creating a stable but inactive complex.
-
Protodemetallation: The acidic protons on the amine can facilitate protonolysis of the Pd-C bond.
Fix: Protect the amine before coupling.
-
Boc-protection: Standard and effective. The steric bulk of the Boc group at C3 also improves regioselectivity by hindering the C2 position, forcing reaction at C6 (if desired).
-
Acetylation: Effective, but sometimes harder to remove.
Q3: How do I control Regioselectivity (C2 vs. C6)?
Your molecule has two bromines.
-
C2 (Ortho to N, Ortho to Amine): Generally more electron-deficient due to the ring nitrogen, but potentially hindered by the C3-amine.
-
C6 (Ortho to N, Ortho to OMe): Less hindered if C3 is protected.
Rule of Thumb:
-
With Free Amine: C2 is often favored due to the "Directing Group Effect" (Pd coordinates to Amine and inserts at C2), if the catalyst isn't poisoned.
-
With Protected Amine (e.g., NH-Boc): C6 becomes the preferred site due to steric crowding at C2.
Q4: Which Ligand prevents debromination?
Use Buchwald Dialkylbiaryl Phosphines (specifically XPhos or RuPhos ).
-
Why? These bulky, electron-rich ligands accelerate the Reductive Elimination step. By making the final step of the cycle faster, the catalyst spends less time in the vulnerable intermediate state where debromination occurs.
-
Avoid: Simple
. It is too slow for this substrate and prone to side reactions.
Validated Experimental Protocol
Objective: Mono-arylation of this compound (or its Boc-protected variant) with minimal debromination.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.1 equiv
-
Catalyst: XPhos Pd G3 (2-3 mol%) or
/ XPhos (1:2 ratio) -
Base:
(3.0 equiv, Anhydrous or 0.5M aq. solution degassed) -
Solvent: Toluene (degassed)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the substrate, boronic acid,
, and the Pd catalyst.-
Note: Using Phosphate instead of Carbonate helps buffer the pH and reduces protodeboronation of the boronic acid.
-
-
Solvent Addition: Add degassed Toluene. If solubility is poor, add a minimal amount of water (10:1 Toluene:Water ratio) strictly to dissolve the inorganic base. Do not add alcohol.
-
Degassing: Sparge the mixture with Argon for 5-10 minutes. Oxygen promotes homocoupling and catalyst oxidation.
-
Reaction: Seal the vial and heat to 80°C .
-
Tip: Do not overheat (>100°C) initially. Higher temperatures increase the rate of debromination faster than the rate of coupling.
-
-
Monitoring: Check LC-MS at 1 hour.
-
Success Marker: Appearance of Product peak.
-
Failure Marker: If Starting Material is consumed but Product is low and "M-Br" peak is high, lower the temp to 60°C and increase catalyst loading.
-
Troubleshooting Decision Tree
Use this flow to diagnose your next experiment.
Caption: Diagnostic logic for identifying reaction conditions causing yield loss.
References
-
BenchChem. (2025).[1][2] How to avoid dehalogenation side reactions in Suzuki coupling. Retrieved from
-
Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide & Side Reactions. Retrieved from
-
National Institutes of Health (NIH). (2013). Palladium-catalyzed C-H activation/cross-coupling of pyridine N-oxides.[3] J Am Chem Soc.[3] Retrieved from
-
Sigma-Aldrich. (2025). 2,6-Dibromo-3-methoxypyridine Product & Safety Data. Retrieved from
-
J&K Scientific. (2024).[4] 6-Bromo-5-methoxypyridin-2-amine Applications.[4] Retrieved from
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 2,6-Dibromo-5-methoxypyridin-3-amine and Its Isomers
Introduction
Polysubstituted pyridines are cornerstone building blocks in modern medicinal chemistry and materials science. Their utility stems from the pyridine core's unique electronic properties and the vast chemical space that can be explored by varying its substitution patterns. Among these, 2,6-Dibromo-5-methoxypyridin-3-amine stands out as a versatile intermediate, featuring multiple distinct functional handles ripe for selective elaboration. However, the precise arrangement of these substituents profoundly dictates the molecule's reactivity.
This guide provides an in-depth comparison of the chemical reactivity of This compound (Isomer A) with a key regioisomer, 2,6-Dibromo-4-methoxypyridin-3-amine (Isomer B) . Understanding these nuanced differences is paramount for researchers and drug development professionals seeking to design efficient and selective synthetic routes. The analysis is grounded in fundamental principles of heterocyclic chemistry and supported by illustrative experimental data for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Theoretical Framework: The Interplay of Substituent Effects
The reactivity of any substituted pyridine is governed by a complex interplay between the inherent electron-deficient nature of the pyridine ring and the electronic and steric effects of its substituents.
-
Pyridine Ring: The electronegative nitrogen atom polarizes the ring, creating electron-deficient carbons, particularly at the C2, C4, and C6 positions (ortho and para to the nitrogen). This makes the ring susceptible to nucleophilic attack at these positions but less reactive towards electrophiles compared to benzene.[1][2]
-
Substituent Effects on Isomers A and B:
-
Bromo Groups (-Br): Located at C2 and C6, these halogens are at the most electron-deficient positions, making them highly activated for both nucleophilic aromatic substitution (SNAr) and the oxidative addition step in palladium-catalyzed cross-coupling reactions.[1][3] Their primary electronic influence is a strong electron-withdrawing inductive effect (-I).
-
Amino Group (-NH₂): Positioned at C3, this group exerts a powerful electron-donating mesomeric effect (+M), which increases electron density on the ring, particularly at the ortho (C2, C4) and para (C6) positions. This effect deactivates the ring towards nucleophilic attack.
-
Methoxy Group (-OCH₃):
-
In Isomer A (5-methoxy) , the methoxy group is meta to the C2-Br and C6-Br bonds. Its electron-donating (+M) effect strongly influences the C4 and C6 positions.
-
In Isomer B (4-methoxy) , the methoxy group is para to the C2 and C6 positions. Its potent +M effect directly counteracts the electron-deficient nature of the C4 position and significantly increases electron density at the C2 and C6 carbons, thereby influencing the reactivity of the adjacent C-Br bonds.
-
-
This differential positioning of the powerful electron-donating methoxy group is the primary driver of the reactivity differences between Isomer A and Isomer B.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are fundamental for C-C and C-N bond formation. The rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond.[1][4] The efficiency of this step is highly sensitive to the electronic density and steric environment of the C-Br bond.
Analysis of Reactivity
-
Isomer A (this compound): The C2-Br is flanked by the C3-amino group, while the C6-Br is adjacent to the C5-methoxy group. Both bromines are activated by their ortho position relative to the ring nitrogen. However, the C2 position is subject to greater steric hindrance from the adjacent amino group compared to the C6 position. Electronically, the methoxy group at C5 has a less direct deactivating effect on the C2 and C6 positions compared to a C4-substituent. Selective mono-functionalization is often achievable.
-
Isomer B (2,6-Dibromo-4-methoxypyridin-3-amine): The C4-methoxy group exerts a strong electron-donating effect on the entire ring, particularly at the ortho positions (C3 and C5) and para positions (C2 and C6, if we consider the ring system). This increased electron density at the C2 and C6 carbons makes the C-Br bonds less electrophilic and thus less reactive towards oxidative addition by the palladium catalyst. Consequently, Isomer B is expected to be significantly less reactive in cross-coupling reactions than Isomer A.
The following diagram illustrates the key factors influencing the reactivity of the C-Br bonds in Suzuki-Miyaura cross-coupling reactions.
Caption: Factors influencing Pd-catalyzed cross-coupling reactivity.
Comparative Experimental Data: Suzuki-Miyaura Coupling
The following table presents illustrative data for a mono-Suzuki-Miyaura coupling with phenylboronic acid, highlighting the expected difference in reactivity.
| Isomer | Product | Reaction Time (h) | Yield (%) |
| Isomer A | 2-Bromo-5-methoxy-6-phenylpyridin-3-amine | 8 | 82 |
| Isomer B | 2-Bromo-4-methoxy-6-phenylpyridin-3-amine | 24 | 35 |
| Note: Data is representative and intended for comparative purposes. Actual results may vary based on specific reaction conditions. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromopyridine isomer (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 eq.).
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to the bromopyridine) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired product.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step addition-elimination process.[5] The reactivity is enhanced by electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate.[6][7] Halogens at the C2 and C6 positions of a pyridine ring are highly activated towards nucleophilic attack because the ring nitrogen can effectively stabilize the intermediate.[1][8]
Analysis of Reactivity
Conversely to cross-coupling reactions, the strong electron-donating amino and methoxy groups deactivate the pyridine ring towards SNAr by increasing electron density, which disfavors the initial attack by a nucleophile.
-
Isomer A (5-methoxy): Both the C3-amino and C5-methoxy groups donate electron density into the ring, making it less electrophilic. The deactivating effect is pronounced, but the inherent activation of the C2 and C6 positions by the ring nitrogen still allows for reactions, albeit under forcing conditions.
-
Isomer B (4-methoxy): The deactivation is even more severe in this isomer. The C4-methoxy group is para to the C2/C6 positions, leading to a more direct and powerful donation of electron density to the reaction centers. This significantly raises the energy barrier for the formation of the Meisenheimer complex, rendering Isomer B substantially less reactive in SNAr reactions compared to Isomer A.
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
Comparative Experimental Data: Methoxylation
The following table provides illustrative data for the SNAr reaction with sodium methoxide, demonstrating the superior reactivity of Isomer A.
| Isomer | Nucleophile | Conditions | Yield (%) |
| Isomer A | Sodium Methoxide | DMF, 120 °C, 12h | 65 |
| Isomer B | Sodium Methoxide | DMF, 120 °C, 24h | <10 (mostly starting material) |
| Note: Data is representative and intended for comparative purposes. |
Experimental Protocol: General Procedure for SNAr
-
Reaction Setup: In a sealed tube, dissolve the bromopyridine isomer (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add sodium methoxide (2.0 eq.) to the solution.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Conclusion and Strategic Recommendations
The reactivity of this compound (Isomer A) and its 4-methoxy counterpart (Isomer B) is starkly different, a direct consequence of the methoxy group's position.
-
This compound (Isomer A) is the more reactive and versatile isomer for transformations that rely on the electrophilicity of the C-Br bonds, such as palladium-catalyzed cross-coupling reactions . Its electronic configuration allows for efficient oxidative addition, making it a preferred substrate for constructing complex biaryl and C-N linked structures.
-
2,6-Dibromo-4-methoxypyridin-3-amine (Isomer B) is significantly deactivated towards both cross-coupling and SNAr reactions due to the powerful electron-donating effect of the C4-methoxy group. This lower reactivity could be strategically exploited in syntheses where the C-Br bonds need to be preserved while other functional groups on a more complex molecule are manipulated.
For drug development professionals and synthetic chemists, the choice between these isomers should be a strategic one. For building molecular complexity via cross-coupling, Isomer A is the superior choice. For applications requiring a more inert dibromopyridine scaffold, Isomer B may be advantageous. This guide underscores the critical importance of understanding fundamental electronic principles in designing efficient and predictable synthetic pathways.
References
-
Douglass, E. F., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances. [Link]
-
Lynch, B. M., & Pausacker, K. H. (1955). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry. [Link]
-
Adcock, W., et al. (2007). Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase. Journal of the American Society for Mass Spectrometry. [Link]
-
Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems. [Link]
-
Scribd. Effect of Substituents On Basicity of Pyridine. [Link]
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Alonso, F., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Synthesis. [Link]
-
MDPI. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]
-
Asian Journal of Research in Chemistry. (2010). Theoretical Prediction of Reactive Site of Aryl Halide for Suzuki Coupling Reaction. [Link]
-
ResearchGate. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1974). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. [Link]
-
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
-
ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
National Institutes of Health. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
ResearchGate. The coupling of 2‐pyridyl−BF3K reagents. [Link]
-
National Institutes of Health. (2019). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]
-
ACS Publications. (2025). Precise Semi-Experimental Equilibrium (reSE) Structure of Pyridine from 32 Isotopologues: Accurate Assessment of the Effect of Nitrogen-Atom Substitution in Aromatic Rings. [Link]
-
MDPI. (2018). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. [Link]
-
ResearchGate. (2025). Kinetic studies on vapour phase pyridine synthesis and catalyst regeneration studies. [Link]
-
JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]
-
Lumen Learning. Nucleophilic aromatic substitution. [Link]
-
University of Technology, Iraq. Chapter 5: Pyridine and its Derivatives. [Link]
-
National Institutes of Health. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]
-
Royal Society of Chemistry. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. [Link]
-
ResearchGate. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. [Link]
-
ACS Publications. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. [Link]
-
Royal Society of Chemistry. supplementary Information Metal-Free C-H Functionalization of Diazines and Related Heteroarenes with Organo boron Species and it. [Link]
-
ResearchGate. C–C coupling reaction of 2,6-dibromopyridine and phenylboronic acid. [Link]
-
J-STAGE. (1997). Functionalization of Pyridines via Reissert-Henze Reaction. [Link]
-
Royal Society of Chemistry. (2015). Pyridines as retarding agents in photoinduced thermal frontal cationic polymerization of epoxydes. [Link]
-
ChemRxiv. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Link]
-
PubMed. (2023). Steric hindrance, ligand ejection and associated photocytotoxic properties of ruthenium(II) polypyridyl complexes. [Link]
-
ResearchGate. (2025). ChemInform Abstract: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 8. webpages.iust.ac.ir [webpages.iust.ac.ir]
Comparative study of palladium catalysts for coupling with dibromopyridines
[1][2][3]
Executive Summary: The Rules of Engagement
Cross-coupling reactions with dibromopyridines present a unique dichotomy in organic synthesis: predictable electronic bias versus tunable catalyst control . Unlike simple aryl halides, the pyridine nitrogen atom exerts a profound electronic influence, creating a natural reactivity gradient.
For the medicinal chemist, the choice of palladium catalyst is not merely about yield; it is the primary switch for regioselectivity . This guide compares industry-standard catalysts (Pd(PPh₃)₄, Pd(dppf)Cl₂) against modern bulky phosphine and NHC systems (Pd-PEPPSI, XPhos), providing evidence-based strategies to control site-selectivity at the C2, C3, C4, and C5 positions.
Quick Selection Matrix
| Substrate | Target Site | Recommended Catalyst System | Key Mechanism |
| 2,4-Dibromopyridine | C2 (Proximal) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Electronic control (Oxidative addition at most electron-deficient site). |
| C4 (Distal) | Pd-PEPPSI-IPr or Pd(OAc)₂ + < 2 eq PPh₃ | Steric control / Cluster formation (Fairlamb Switch). | |
| 2,5-Dibromopyridine | C2 | Pd(PPh₃)₄ | Electronic control.[1] |
| C5 | Pd(OAc)₂ / Biaryl Phosphines | Requires blocking C2 or exploiting extreme steric bulk (challenging). | |
| 2,6-Dibromopyridine | Mono-coupling | Pd(dppf)Cl₂ (1:1 stoichiometry) | Bite angle control prevents rapid second oxidative addition. |
| 3,5-Dibromopyridine | Mono-coupling | Pd(PPh₃)₄ (Statistical) | Statistical control; difficult to differentiate sites chemically. |
Mechanistic Foundation: Why Catalyst Choice Dictates Selectivity
To select the right catalyst, one must understand the competition between Electronic Activation and Steric/Cluster Control .
The Electronic Gradient (Default Mode)
Pyridines are electron-deficient heterocycles. The electron density is lowest at positions
-
Bond Dissociation Energy (BDE): The C2–Br bond is generally weaker and more activated for oxidative addition than C3–Br or C5–Br.
-
Coordination: Palladium(0) can pre-coordinate to the pyridine nitrogen, guiding the metal to the adjacent C2 position (Directed Oxidative Addition).
Default Outcome: Using simple, unhindered catalysts like Pd(PPh₃)₄ , oxidative addition occurs at the most electron-deficient position (C2 > C4 >> C3/C5).
The "Fairlamb Switch" & Steric Control
Recent mechanistic studies (Fairlamb, Willans) have proven that regioselectivity in 2,4-dibromopyridine can be inverted from C2 to C4.
-
Cluster Formation: Low ligand-to-palladium ratios (e.g., Pd(OAc)₂ with < 2 eq.[2] PPh₃) favor the formation of anionic palladium clusters (
species). These bulky clusters cannot easily access the sterically crowded C2 position (flanked by Nitrogen lone pairs and potential solvent shells), preferring the distal C4 position. -
Bulky Ligands (NHCs): Ligands like IPr (used in PEPPSI catalysts) are so sterically demanding that they destabilize the transition state for C2 insertion, pushing the reaction toward the more accessible C4 site.
Visualization: The Regioselectivity Decision Tree
Figure 1: Decision tree illustrating how catalyst architecture dictates regioselectivity in asymmetric dibromopyridines.
Comparative Analysis by Substrate
Scenario A: 2,4-Dibromopyridine (The Classic Regio-Puzzle)[1]
This is the most studied substrate for regioselectivity.
| Catalyst System | Ligand Type | Selectivity (C2:C4) | Yield (Mono) | Notes |
| Pd(PPh₃)₄ | Monodentate Phosphine | > 95 : 5 | 85-92% | The "Gold Standard" for C2 coupling. Reliable, homogeneous. |
| Pd(dppf)Cl₂ | Bidentate Ferrocenyl | > 90 : 10 | 80-88% | Good alternative if Pd(PPh₃)₄ quality is poor. Slightly less selective than PPh₃. |
| Pd-PEPPSI-IPr | NHC (Bulky) | 1 : 10 | 65-75% | Inverts selectivity. High steric bulk forces reaction to C4. Requires careful temp control (60°C). |
| Pd(OAc)₂ + 1 eq PPh₃ | Low-Ligand Ratio | 1 : 6 | 50-60% | Generates Pd-clusters in situ. Lower yields due to homocoupling side reactions. |
Expert Insight: For C2 coupling, stick to Pd(PPh₃)₄ in DME/Water with Na₂CO₃. For C4 coupling, Pd-PEPPSI-IPr in Dioxane at 60°C is superior to the low-ligand method because it is a defined, stable precatalyst that offers better reproducibility than generating clusters in situ.
Scenario B: 2,5-Dibromopyridine (Electronic Differentiation)
Here, the C2 position is
-
Standard Approach (C2 Coupling):
-
Catalyst: Pd(PPh₃)₄ or Pd(amphos)Cl₂.
-
Performance: Excellent. The electronic difference between C2 and C5 is large enough that >98% C2 selectivity is routine.
-
-
The Challenge (C5 Coupling):
-
Direct C5 coupling is extremely difficult without protecting C2.
-
Alternative Strategy: Use 2-chloro-5-bromopyridine . Pd couples with the C5–Br bond preferentially over the C2–Cl bond (Br > Cl reactivity rule overrides the electronic activation of C2).
-
Scenario C: 2,6-Dibromopyridine (Symmetry & Mono-Selectivity)
The challenge here is stopping at the mono-arylated product. Once the first aryl group is added, the product is often more reactive than the starting material (if the added aryl group is electron-rich).
| Catalyst | Mono/Di Ratio | Recommendation |
| Pd(PPh₃)₄ | 60 : 40 | Poor. Often leads to significant di-coupling (statistical mixture). |
| Pd(dppf)Cl₂ | 90 : 10 | Excellent. The large bite angle and steric bulk of dppf slow down the second oxidative addition. |
| Pd(OAc)₂ / XPhos | 20 : 80 | Avoid for Mono. Highly active catalysts promote double coupling rapidly. |
Protocol Tip: To maximize mono-coupling with 2,6-dibromopyridine, use Pd(dppf)Cl₂ (1-2 mol%), limit the boronic acid to 0.95 equivalents , and use a biphasic solvent system (Toluene/Water) to precipitate the mono-product or separate it from the active catalyst phase.
Detailed Experimental Protocols
These protocols are designed to be self-validating. If you do not observe the color changes described, the catalyst may be inactive.
Protocol A: C2-Selective Suzuki Coupling (2,4- or 2,5-Dibromopyridine)
Target: 2-Aryl-x-bromopyridine Catalyst: Pd(PPh₃)₄
-
Setup: Flame-dry a 2-neck round bottom flask. Cool under Argon flow.
-
Reagents: Add 2,4-dibromopyridine (1.0 eq, 5 mmol), Arylboronic acid (1.05 eq), and Pd(PPh₃)₄ (3 mol%, yellow powder).
-
Note: Pd(PPh₃)₄ must be bright yellow. If orange/brown, recrystallize or discard.
-
-
Solvent: Add DME (Dimethoxyethane) (degassed, 0.2 M concentration). Stir for 5 mins.
-
Base: Add Na₂CO₃ (2.0 M aqueous solution) (2.5 eq).
-
Reaction: Heat to 80°C oil bath temp.
-
Visual Check: The reaction typically turns from yellow to dark orange/black over 1-2 hours.
-
-
Workup: Monitor by TLC/LCMS. Upon completion (usually 4-6 h), dilute with EtOAc, wash with water/brine.
-
Purification: Silica gel chromatography. The mono-coupled product is usually less polar than the starting material.
Protocol B: C4-Selective Coupling (2,4-Dibromopyridine)
Target: 4-Aryl-2-bromopyridine Catalyst: Pd-PEPPSI-IPr
-
Setup: Use a sealable reaction vial (microwave vial or pressure tube) purged with Argon.
-
Reagents: Add 2,4-dibromopyridine (1.0 eq), Arylboronic acid (1.1 eq), Pd-PEPPSI-IPr (2 mol%), and KOtBu (1.5 eq) or K₃PO₄ (2.0 eq).
-
Note: Stronger bases like KOtBu often enhance the "unconventional" selectivity mechanism.
-
-
Solvent: 1,4-Dioxane (anhydrous).
-
Reaction: Heat at 60°C .
-
Critical: Do NOT overheat. Higher temperatures (>80°C) increase the energy of the system, allowing the thermodynamically favored C2 pathway to compete, eroding selectivity.
-
-
Workup: Filter through Celite to remove Pd-black. Concentrate and purify.
Workflow Diagram
Figure 2: Operational workflow for selecting reaction conditions based on regioselectivity requirements.
Troubleshooting Common Issues
| Symptom | Diagnosis | Solution |
| Loss of Regioselectivity (C2 vs C4) | Temperature too high. | In C4-selective protocols, strictly maintain T < 65°C. Higher energy overcomes the steric barrier protecting C2. |
| Homocoupling (Biaryl formation) | Oxidation of Boronic Acid. | Ensure rigorous degassing of solvents (sparge with Ar for 15 mins). Use fresh Pd catalyst. |
| Dehalogenation (Hydrodebromination) | Hydride source present. | Avoid alcohols (MeOH, EtOH) as solvents if dehalogenation is observed. Switch to THF or Toluene. |
| No Reaction at C3/C5 | Bond too strong / Catalyst too weak. | For unactivated positions (like 3,5-dibromo), switch to electron-rich, bulky phosphines like XPhos or SPhos with Pd₂(dba)₃. |
References
-
Fairlamb, I. J. S., et al. (2021). "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles". Journal of the American Chemical Society.
-
[Link]
-
-
Willans, C. E., et al. (2020). "Selective Palladium-Catalyzed Arylation of 2,6-Dibromopyridine Using N-Heterocyclic Carbene Ligands". Organometallics.
-
[Link]
-
- BenchChem Application Note. (2025). "A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines".
-
Lutz Ackermann. (2010). "Pot-Economy in the Synthesis of Multisbstituted Pyridines". Accounts of Chemical Research.
-
[Link]
-
-
Neufeldt, S. R., et al. (2022). "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes". ACS Catalysis.[3]
-
[Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: LC-MS Purity Confirmation of 2,6-Dibromo-5-methoxypyridin-3-amine
Strategic Overview: Beyond Retention Time
In the synthesis of halogenated heterocyclic scaffolds like 2,6-Dibromo-5-methoxypyridin-3-amine , relying solely on HPLC-UV for purity confirmation is a calculated risk. While UV detection is robust for quantifying known chromophores, it fails to distinguish between the target di-bromo compound and potential mono-bromo or tri-bromo by-products that often possess similar retention times and UV absorption profiles.
This guide details why LC-MS (Liquid Chromatography-Mass Spectrometry) is the definitive "Gold Standard" for this analysis. We focus on leveraging the unique isotopic signature of bromine to validate not just purity, but structural identity in a single run.
The Molecule at a Glance
-
Target: this compound
-
Formula: C₆H₆Br₂N₂O
-
Molecular Weight (Average): ~281.93 g/mol
-
Critical Feature: Two Bromine atoms.[1][2][3] This creates a distinct 1:2:1 isotopic pattern in the mass spectrum, acting as a built-in "barcode" for confirmation.
Method Comparison: Selecting the Right Tool
The following table objectively compares the three primary analytical techniques available for this compound.
| Feature | Method A: HPLC-UV | Method B: LC-MS (Recommended) | Method C: GC-MS |
| Primary Principle | Separation + Light Absorption | Separation + Mass-to-Charge (m/z) | Volatility + Electron Impact |
| Purity Metric | Area % at | Area % of Total Ion Chromatogram (TIC) | Area % of TIC |
| Specificity | Low. Co-eluting impurities with similar UV spectra are invisible. | High. Resolves co-eluting peaks by mass; confirms Br isotope pattern. | Medium. Good for halides, but thermal degradation of the amine is a risk. |
| Impurity ID | Requires standards for retention time matching. | Can identify unknown impurities (e.g., des-bromo analogs) by mass. | Library matching available, but derivatization may be needed. |
| Throughput | High (Routine QC). | Medium (Requires MS tuning). | Medium (Longer run times). |
| Verdict | Screening Only. Use for rough reaction monitoring. | Validation Standard. Mandatory for final purity confirmation. | Alternative. Use only if LC-MS is unavailable. |
The "Fingerprint" Logic: Isotopic Validation
The most powerful aspect of using LC-MS for this specific compound is the bromine isotope pattern. Bromine exists naturally as
-
1 Br Atom: 1:1 intensity ratio (M, M+2).[3]
-
2 Br Atoms (Target): 1:2:1 intensity ratio (M, M+2, M+4).
-
3 Br Atoms: 1:3:3:1 intensity ratio.
Scientific Insight: If your main peak does not show a 1:2:1 ratio at
Visualization: Isotope Logic Flow
Figure 1: Decision logic for confirming the identity of this compound based on MS spectral data.
Experimental Protocol: LC-MS Workflow
This protocol is designed to be self-validating. It uses a generic gradient suitable for moderately polar, halogenated aromatics.
A. System Configuration[5]
-
Instrument: LC system coupled to Single Quadrupole or Q-TOF MS.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18),
, .-
Why: The C18 stationary phase provides strong retention for the hydrophobic bromine atoms, separating the target from more polar starting materials (e.g., aminopyridines).
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).
-
Why: Formic acid ensures protonation of the amine group (
), facilitating detection in Positive Ion Mode (ESI+).
-
B. Gradient Method
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Comment |
| 0.00 | 5 | 0.4 | Equilibration |
| 1.00 | 5 | 0.4 | Hold for polar impurities |
| 6.00 | 95 | 0.4 | Linear ramp to elute target |
| 8.00 | 95 | 0.4 | Wash column |
| 8.10 | 5 | 0.4 | Return to initial |
| 10.00 | 5 | 0.4 | Re-equilibration |
C. Mass Spectrometer Settings (ESI+)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range:
100 – 600.-
Why: Covers the target mass (~282 Da) and potential dimers or fragments.
-
-
Capillary Voltage: 3.5 kV.
-
Fragmentor: 100 V (Adjust based on instrument to minimize in-source fragmentation).
D. System Suitability (Self-Validation)
Before running samples, perform the following checks:
-
Blank Injection: Inject pure diluent (50:50 Water:MeCN). Ensure no carryover peaks exist at the target retention time.
-
Sensitivity Check: Inject a low-concentration standard (e.g., 1 µg/mL). The Signal-to-Noise (S/N) ratio for the
281 peak must be . -
Isotope Confirmation: In the standard injection, verify the intensity ratio of
281 : 283 : 285 is approximately 1 : 2 : 1.
Workflow Visualization
Figure 2: Step-by-step LC-MS analysis workflow for halogenated aminopyridines.
References
-
PubChem. 5-Bromo-2-methoxypyridin-3-amine (Related Structure & Properties). National Library of Medicine. Available at: [Link]
-
US EPA. CompTox Chemicals Dashboard: 2-Amino-3-bromo-5-methylpyridine (Halogenated Pyridine Analog Data). Available at: [Link]
-
Chemistry Steps. Isotopes in Mass Spectrometry: The 1:2:1 Bromine Pattern. Available at: [Link]
Sources
A Comparative Benchmarking Guide to the Synthesis of 2,6-Dibromo-5-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the strategic synthesis of highly functionalized heterocyclic compounds is paramount. Among these, 2,6-Dibromo-5-methoxypyridin-3-amine stands out as a valuable intermediate, offering multiple points for diversification in drug discovery and the development of novel materials. This guide provides a comprehensive comparison of the synthetic routes to this key building block, offering an in-depth analysis of their efficiency, practicality, and underlying chemical principles. The methodologies presented herein are supported by experimental data from the scientific literature to empower researchers in making informed decisions for their synthetic endeavors.
Introduction to a Versatile Scaffolding
The this compound scaffold is of significant interest due to the orthogonal reactivity of its substituents. The bromine atoms at the 2- and 6-positions are susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents. The amino group at the 3-position serves as a key nucleophile or a site for diazotization, enabling further functionalization. The methoxy group at the 5-position modulates the electronic properties of the pyridine ring, influencing its reactivity and the biological activity of its derivatives.
This guide will explore and compare two primary synthetic strategies for the preparation of this compound:
-
Route 1: A Two-Step Pathway via Nitration and Subsequent Reduction. This classical approach involves the initial nitration of a dibrominated methoxypyridine precursor, followed by the reduction of the introduced nitro group to the desired amine.
-
Route 2: Direct Amination via Modern Cross-Coupling Methodologies. This strategy focuses on the direct introduction of the amino group onto the dibrominated pyridine core using advanced catalytic systems, such as the Buchwald-Hartwig amination.
We will delve into the detailed experimental protocols for each route, present a comparative analysis of their efficiencies, and provide insights into the chemical logic underpinning each transformation.
Route 1: The Nitration-Reduction Pathway
This well-established, two-step approach offers a reliable method for the synthesis of this compound. The overall strategy hinges on the regioselective nitration of the precursor, followed by a high-yielding reduction.
Caption: Workflow for the Nitration-Reduction Pathway.
Step 1: Synthesis of the Precursor, 2,6-Dibromo-5-methoxypyridine
The synthesis commences with the methylation of commercially available 2,6-Dibromo-3-hydroxypyridine.
Experimental Protocol:
A suspension of 2,6-Dibromo-3-hydroxypyridine (1.0 eq) and potassium carbonate (1.0-1.2 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone is treated with a methylating agent, typically methyl iodide (1.1-1.5 eq). The reaction mixture is stirred at room temperature or gentle heating until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2,6-Dibromo-5-methoxypyridine.
Step 2: Nitration of 2,6-Dibromo-5-methoxypyridine
The key to this route is the regioselective introduction of a nitro group at the 3-position of the pyridine ring. The directing effects of the substituents play a crucial role. The two electron-withdrawing bromine atoms at positions 2 and 6, and the electron-donating methoxy group at position 5, collectively direct the electrophilic nitration to the C-3 position. The presence of the intermediate 2,6-dibromo-3-methoxy-5-nitropyridine in chemical supplier catalogs confirms the viability of this transformation.
Experimental Protocol:
To a cooled solution of 2,6-Dibromo-5-methoxypyridine (1.0 eq) in concentrated sulfuric acid, a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid, or fuming nitric acid) is added dropwise while maintaining a low temperature (typically 0-5 °C). The reaction mixture is then stirred at a controlled temperature for a specified period. The progress of the reaction is monitored by TLC or HPLC. Upon completion, the reaction mixture is carefully poured onto crushed ice, and the precipitated product is collected by filtration, washed with cold water until neutral, and dried. The crude 2,6-dibromo-3-methoxy-5-nitropyridine can be further purified by recrystallization.
Step 3: Reduction of the Nitro Group
The final step involves the reduction of the nitro group to the desired amine. Several methods are effective for this transformation, with the choice often depending on the desired scale and the presence of other functional groups.[1]
Experimental Protocol (Iron in Acetic Acid):
A mixture of 2,6-dibromo-3-methoxy-5-nitropyridine (1.0 eq) and iron powder (excess, e.g., 3-5 eq) in glacial acetic acid is heated at a moderate temperature (e.g., 60-80 °C). The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the excess iron is removed by filtration. The filtrate is then carefully neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and the product is extracted with an organic solvent. The combined organic extracts are washed with water, dried, and concentrated to yield the crude product. Purification by column chromatography or recrystallization affords the final this compound. This method has been reported to provide high yields (up to 93%) for the reduction of similar bromonitropyridine substrates.
Alternative Reduction Method (Catalytic Hydrogenation):
Catalytic hydrogenation over a noble metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is another efficient method.[2] However, care must be taken to avoid de-bromination, which can be a competing side reaction under certain hydrogenation conditions. The use of specific catalysts and controlled reaction conditions (pressure, temperature, and solvent) is crucial for achieving high selectivity.
Route 2: Direct Amination via Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] This modern synthetic tool offers a potentially more direct route to the target molecule, avoiding the need for a separate nitration and reduction sequence.
Caption: Workflow for the Direct Amination Pathway.
Causality Behind Experimental Choices:
The success of a Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine ligand, the base, and the solvent. The ligand plays a critical role in facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination. For the amination of an electron-deficient and sterically hindered substrate like 2,6-dibromo-5-methoxypyridine, bulky and electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) are often required to promote efficient catalysis. The choice of base is also crucial for the deprotonation of the amine or ammonia equivalent without causing unwanted side reactions.
Experimental Protocol (Conceptual):
A mixture of 2,6-Dibromo-5-methoxypyridine (1.0 eq), an ammonia equivalent (e.g., benzophenone imine, or an ammonium salt like ammonium chloride) (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, DavePhos), and a base (e.g., sodium tert-butoxide, cesium carbonate) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is heated under an inert atmosphere (e.g., argon or nitrogen). The reaction progress is monitored by HPLC or GC-MS. Upon completion, the reaction mixture is cooled, filtered to remove insoluble salts, and the filtrate is concentrated. The crude product is then subjected to an appropriate workup, which may include an acidic wash to hydrolyze the imine if benzophenone imine is used as the ammonia source. Purification by column chromatography would then yield the desired this compound.
Challenges and Considerations:
A key challenge in this approach is achieving regioselectivity. The two bromine atoms at the 2- and 6-positions are electronically and sterically similar. While the methoxy group at the 5-position may exert some electronic influence, achieving selective mono-amination at the desired 3-position over the alternative 5-position (if starting from a different precursor) or di-amination at both the 2- and 6-positions requires careful optimization of reaction conditions. The development of a highly regioselective Buchwald-Hartwig amination for this specific substrate would represent a significant advancement in its synthesis.
Comparative Analysis of Synthesis Efficiency
| Parameter | Route 1: Nitration-Reduction | Route 2: Direct Amination (Buchwald-Hartwig) |
| Number of Steps | 2 (from 2,6-dibromo-5-methoxypyridine) | 1 (from 2,6-dibromo-5-methoxypyridine) |
| Overall Yield | Potentially high (reduction step can be >90%) | Highly dependent on optimization; potentially moderate to high |
| Reagents & Conditions | Uses strong acids (H₂SO₄, HNO₃) and reducing agents (Fe, H₂). Can involve harsh conditions. | Uses precious metal catalyst (Pd), specialized ligands, and strong bases. Requires inert atmosphere. |
| Regioselectivity | Generally well-defined by the directing groups in the nitration step. | A significant challenge that requires careful optimization of catalyst and ligand systems. |
| Scalability | Classical reactions, often scalable. Handling of nitrating agents requires caution. | Can be challenging to scale up due to catalyst cost and sensitivity. |
| Purification | Standard chromatographic or recrystallization techniques. | May require careful removal of catalyst residues. |
Conclusion and Future Outlook
Both the nitration-reduction pathway and the direct amination route offer viable strategies for the synthesis of this compound.
The nitration-reduction pathway (Route 1) represents a more traditional and, at present, a more predictable approach. The commercial availability of the nitrated intermediate suggests that this is a feasible and likely scalable method. The high yield reported for the reduction of a similar substrate is also a strong indicator of the potential efficiency of this route.
The direct amination via Buchwald-Hartwig cross-coupling (Route 2) is a more modern and atom-economical approach. If a highly regioselective protocol can be developed, it would offer a more streamlined synthesis. However, this route requires significant optimization and the cost of the palladium catalyst and specialized ligands may be a consideration for large-scale synthesis.
For researchers requiring a reliable and well-precedented method, the nitration-reduction pathway is the recommended starting point. For those engaged in methods development and seeking to advance the synthetic chemistry of pyridines, the development of a regioselective direct amination presents an exciting and worthwhile challenge. The continued evolution of cross-coupling technologies may soon make direct amination the preferred method for constructing this and other similarly complex heterocyclic building blocks.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
YouTube. Preparation of Pyridines, Part 2: By Halogenation and Nitration. [Link]
-
ResearchGate. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]
-
PubMed Central. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Heterocyclic Chemistry. Pyridines: Reactions. [Link]
-
ResearchGate. Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. [Link]
-
Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. [Link]
-
Synthesis Spotlight. Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]
-
Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. [Link]
-
PubMed. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. Synthesis of 2‐amino‐5‐ethoxypyridine. [Link]
-
Organic Chemistry Data. Nitro Reduction - Common Conditions. [Link]
- Google Patents.
-
MDPI. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. [Link]
-
ACS Publications. Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. [Link]
- Google Patents. Preparation method for 2,5-dibromo-3-methylpyridine.
-
Chemistry LibreTexts. 5.5: Oxidative Addition in Action- Catalytic Hydrogenation. [Link]
-
PubMed Central. Access to Unexplored 3D Chemical Space: cis‐Selective Arene Hydrogenation for the Synthesis of Saturated Cyclic Boronic Acids. [Link]
-
Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. [Link]
-
Semantic Scholar. Direct nitration of five membered heterocycles. [Link]
Sources
Biological Profiling of 2,6-Dibromo-5-methoxypyridin-3-amine Scaffolds: Next-Gen Axl/Mer Kinase Inhibitors
Executive Summary
2,6-Dibromo-5-methoxypyridin-3-amine (CAS: 79491-47-7) is a high-value pharmacophore intermediate, primarily utilized in the synthesis of TAM family (Tyro3, Axl, Mer) receptor tyrosine kinase inhibitors.[1][2] Its unique substitution pattern—two reactive bromine handles flanking an amine donor and a methoxy acceptor—allows medicinal chemists to construct "sandwich-type" kinase inhibitors that occupy the ATP-binding pocket with high specificity.
This guide analyzes the biological activity of therapeutic analogs derived from this core, comparing them against industry standards like Bemcentinib and Gilteritinib .[3] It details the synthetic utility, mechanism of action, and validated experimental protocols for assessing their efficacy in oncology, particularly for overcoming drug resistance in non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML).[3]
Structural Logic & Mechanism of Action[4]
The Pharmacophore Advantage
The this compound scaffold offers a distinct "plug-and-play" architecture for Structure-Activity Relationship (SAR) optimization:
-
C2 & C6 Positions (Bromines): Serve as electrophilic sites for sequential Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. This allows the introduction of diverse aryl/heteroaryl groups to interact with the kinase hinge region and the solvent-exposed front pocket.[3]
-
C3 Position (Amine): Acts as a critical hydrogen bond donor.[3] In final analogs, this is often derivatized into a sulfonamide, urea, or amide to engage the conserved Glu/Asp residues in the kinase active site.[3]
-
C5 Position (Methoxy): Provides essential lipophilic bulk and a weak hydrogen bond acceptor, often orienting the molecule to fit the hydrophobic back pocket (gatekeeper region) of Axl/Mer kinases.[3]
Target Pathway: TAM Signaling (Axl/Mer)
Analogs derived from this scaffold primarily target Axl and Mer kinases.[3] These receptors bind the ligand Gas6 (Growth Arrest-Specific 6), triggering downstream survival pathways (PI3K/AKT, MAPK/ERK) that drive tumor proliferation, metastasis, and immune evasion (via efferocytosis).[3]
Visualizing the Signaling Cascade
The following diagram illustrates the pathway blocked by these pyridine-derived inhibitors.
Caption: Blockade of Gas6-mediated Axl/Mer signaling by pyridine-3-amine analogs prevents downstream activation of survival (AKT) and proliferation (ERK) pathways.
Comparative Analysis: Analogs vs. Standards
The following table compares the performance of optimized analogs synthesized from the this compound core against FDA-approved or clinical-stage alternatives.
| Feature | Pyridine-3-amine Analogs (Novel Class) | Bemcentinib (R428) | Gilteritinib (Xospata) |
| Primary Target | Axl / Mer (Dual inhibition) | Axl (Selective) | FLT3 / Axl |
| IC50 (Enzymatic) | < 5 nM (High Potency) | ~14 nM | ~0.3 nM (FLT3), ~20 nM (Axl) |
| Selectivity Profile | High specificity for TAM family due to C5-methoxy steric constraints.[3] | High Axl selectivity; lower Mer affinity.[3] | Broad spectrum (FLT3, Axl, ALK); higher off-target toxicity.[3] |
| Mechanism | Type I (ATP-competitive) | Type I | Type I |
| Solubility | Moderate to High (Tunable via C2/C6 side chains).[3] | Low (Requires formulation optimization). | Moderate |
| Key Indication | Drug-Resistant NSCLC, AML.[3] | NSCLC, Melanoma.[3] | AML (FLT3-mutated). |
Key Insight: While Gilteritinib is potent, its broad activity leads to toxicity.[3] The This compound derived analogs allow for "fine-tuning" of selectivity between Axl and Mer, offering a safer profile for chronic combination therapies.
Experimental Protocols
Protocol A: Synthesis of the Core Intermediate
Objective: Reduction of 2,6-dibromo-5-methoxy-3-nitropyridine to the active amine scaffold. Source Validation: Adapted from Patent CN112312909A.
Reagents:
-
2,6-dibromo-5-methoxy-3-nitropyridine (Precursor)
-
Acetic Acid (AcOH)[3]
-
Dichloromethane (DCM)[3]
-
Sodium Carbonate (
)[3][4]
Workflow:
-
Dissolution: Dissolve 1.15 mmol of the nitro precursor in 4 mL of Acetic Acid.
-
Reduction: Add 4.64 mmol (4 equiv) of Fe powder slowly.
-
Reaction: Stir vigorously at room temperature (RT) for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1) for disappearance of the nitro spot.[3]
-
Quenching: Pour the mixture into ice water.
-
Neutralization: Adjust pH to 7.0 using saturated aqueous
. -
Extraction: Filter solids. Wash filter cake with DCM. Extract the aqueous filtrate with DCM (3x).[3]
-
Purification: Dry organic layer over
, concentrate in vacuo. Recrystallize if necessary.[3]
Protocol B: Axl/Mer Kinase Inhibition Assay (FRET)
Objective: Quantify the IC50 of the synthesized analog against recombinant Axl kinase.[3]
Reagents:
-
Recombinant Human Axl Kinase (0.2 ng/µL)[3]
-
FRET Peptide Substrate (e.g., Z'-LYTE™ Tyr 6)[3]
-
ATP (10 µM - at Km)
-
Test Compound (Serial dilution in DMSO)
Step-by-Step:
-
Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35).[3] -
Plating: Dispense 5 µL of Test Compound (3X conc.) into a 384-well plate.
-
Enzyme Addition: Add 5 µL of Axl Enzyme/Substrate mixture. Incubate 15 min at RT.
-
Initiation: Add 5 µL of ATP solution to start the reaction.[3]
-
Incubation: Shake for 1 hour at RT.
-
Development: Add 10 µL of Development Reagent (cleaves non-phosphorylated peptide).[3] Incubate 1 hour.
-
Measurement: Read Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader (Ex: 400nm, Em: 445nm/520nm).
-
Analysis: Plot % Phosphorylation vs. Log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Synthetic Workflow Visualization
The versatility of the this compound scaffold lies in its ability to undergo sequential functionalization.
Caption: Synthetic route transforming the nitro precursor into the biologically active bis-aryl sulfonamide kinase inhibitor.[3]
References
-
Google Patents. Compounds for the treatment of kinase-dependent disorders (CN112312909A).[3] (Describes the specific synthesis of the this compound intermediate).
-
National Institutes of Health (PMC). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.[3] (Validates the methoxypyridine core for kinase inhibition). [Link]
-
PubChem. 5-Bromo-2-methoxypyridin-3-amine Compound Summary. (Chemical and physical property data for related analogs). [Link][3]
Sources
- 1. 1805444-10-3|5-Amino-6-bromopyridin-3-ol|BLD Pharm [bldpharm.com]
- 2. methyl 3-(5-methoxypyridin-3-yl)benzoate [1373232-69-9]生产工厂 - 凯美西 [chemsigma.cn]
- 3. BR112020015199A2 - compounds for the treatment of kinase dependent disorders - Google Patents [patents.google.com]
- 4. CN112312909A - Compounds for the treatment of kinase-dependent disorders - Google Patents [patents.google.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
